molecular formula C17H16O5 B1324027 4-Acetoxy-3',5'-dimethoxybenzophenone CAS No. 890100-27-3

4-Acetoxy-3',5'-dimethoxybenzophenone

Cat. No.: B1324027
CAS No.: 890100-27-3
M. Wt: 300.3 g/mol
InChI Key: FSWPNWATPWCOIN-UHFFFAOYSA-N
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Description

4-Acetoxy-3',5'-dimethoxybenzophenone is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-12(5-7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPNWATPWCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641741
Record name 4-(3,5-Dimethoxybenzoyl)phenyl acetate
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Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-27-3
Record name [4-(Acetyloxy)phenyl](3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Yield Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Acetoxy-3',5'-dimethoxybenzophenone Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol

This technical guide details a robust, two-step synthetic pathway for this compound.[1] This compound serves as a critical intermediate in the synthesis of methylated resveratrol analogues and functionalized stilbenes, often utilized in drug discovery for their antioxidant and SIRT1 activation profiles.

The protocol selected prioritizes chemoselectivity and scalability . Unlike Friedel-Crafts acylations using aluminum chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), which often lead to uncontrolled demethylation of the 3,5-dimethoxy ring, this approach utilizes Polyphosphoric Acid (PPA) as a dual solvent/catalyst. This ensures the integrity of the ether linkages while effectively coupling the aromatic rings.

Retrosynthetic Analysis & Strategy

The synthesis is designed via a convergent disconnection approach. The ester bond is the most labile, suggesting a final acetylation step. The core benzophenone skeleton is constructed via an acylation of phenol using a benzoic acid derivative.

Strategic Logic[1]
  • Disconnection A (Esterification): Trivial disconnection leads to 4-Hydroxy-3',5'-dimethoxybenzophenone and an acetylating agent.

  • Disconnection B (Friedel-Crafts Acylation): The benzophenone core is best accessed by reacting 3,5-dimethoxybenzoic acid with phenol .

    • Why PPA? Standard Lewis acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) coordinate strongly with methoxy oxygens, leading to ether cleavage. PPA provides a mild acidic medium that effects dehydration/acylation without attacking the methyl ethers.

Retrosynthesis Target This compound Inter Intermediate: 4-Hydroxy-3',5'-dimethoxybenzophenone Target->Inter Ester Hydrolysis Ac2O Reagent: Acetic Anhydride SM1 Start Material 1: 3,5-Dimethoxybenzoic Acid Inter->SM1 C-C Bond Cleavage SM2 Start Material 2: Phenol Inter->SM2

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3,5-dimethoxybenzoic acid and phenol.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-3',5'-dimethoxybenzophenone

Reaction Type: Friedel-Crafts Acylation (PPA Promoted) Critical Control: Temperature maintenance between 70–80°C is vital. Exceeding 90°C increases the risk of ether cleavage.

Reagents & Stoichiometry
ComponentEquiv.Amount (Example)Role
3,5-Dimethoxybenzoic Acid 1.018.2 g (100 mmol)Electrophile Source
Phenol 1.211.3 g (120 mmol)Nucleophile
Polyphosphoric Acid (PPA) N/A~200 gSolvent/Catalyst
Water (Ice) N/AExcessQuenching
Procedure
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 200 g of Polyphosphoric Acid (PPA).

  • Addition: Heat the PPA to 60°C to reduce viscosity. Add 3,5-dimethoxybenzoic acid (18.2 g) and phenol (11.3 g) sequentially.

  • Reaction: Increase temperature to 75°C and stir vigorously for 3–4 hours. The mixture will turn deep red/orange, indicating the formation of the acylium ion complex.

  • Quenching: Cool the mixture to ~50°C. Pour the viscous syrup slowly onto 500 g of crushed ice with rapid stirring. The product will precipitate as a gummy solid which hardens upon standing.

  • Isolation: Filter the solid and wash exclusively with cold water (

    
     mL) to remove phosphoric acid residues.
    
  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Target Yield: 65–75%

    • Appearance: Pale yellow needles.

Step 2: Acetylation to this compound

Reaction Type: Esterification Mechanism: Nucleophilic acyl substitution via acetyl pyridinium intermediate.

Reagents & Stoichiometry
ComponentEquiv.AmountRole
Intermediate (Step 1) 1.010.0 g (38.7 mmol)Substrate
Acetic Anhydride 5.019.8 g (~18 mL)Acylating Agent
Pyridine 5.015.3 g (~15 mL)Base/Catalyst
DMAP 0.05230 mgHyper-nucleophilic Catalyst
Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve the 4-hydroxy-3',5'-dimethoxybenzophenone (10.0 g) in Pyridine (15 mL).

  • Acetylation: Add Acetic Anhydride (18 mL) dropwise at room temperature. Add DMAP (catalytic).

  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).[1] The starting material spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Work-up: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. (The acid neutralizes pyridine, preventing the product from oiling out).

  • Extraction: Extract with Dichloromethane (DCM, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mL).
    
  • Drying: Wash organic layer with Brine, dry over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , and concentrate in vacuo.
    
  • Final Purification: Recrystallize from Isopropanol or flash chromatography (Hexane/EtOAc).

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting the self-validating checkpoints (TLC, Quench) that ensure process integrity.

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization Op1 Mix SM + PPA (75°C, 3h) Op2 Ice Quench (Precipitation) Op1->Op2 Viscosity Check Op3 Recrystallize (EtOH/H2O) Op2->Op3 Solidification Op4 Ac2O + Pyridine (RT, 4h) Op3->Op4 Dry Intermediate Op5 HCl Wash (Remove Pyridine) Op4->Op5 TLC Check Op6 Isolate Target Op5->Op6 Evaporation

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Data Validation

To validate the synthesis, compare spectral data against the following expected parameters.

Expected NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Acetyl-

2.32Singlet3HAcetate methyl group
Methoxy-

3.84Singlet6H3',5'-dimethoxy groups
Aromatic (Ring A) 7.20Doublet2HProtons ortho to acetoxy
Aromatic (Ring A) 7.85Doublet2HProtons ortho to carbonyl
Aromatic (Ring B) 6.65Triplet1HProton between methoxys (4'-H)
Aromatic (Ring B) 6.90Doublet2HProtons ortho to carbonyl (2',6'-H)
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: PPA was too viscous or stirring was inefficient.

    • Solution: Use mechanical stirring (overhead) rather than magnetic. Ensure temperature is at least 70°C.

  • Issue: Demethylation (Product contains phenols on Ring B).

    • Cause: Reaction temperature exceeded 90°C in Step 1.

    • Solution: Strictly control oil bath temperature.

  • Issue: Oiling out in Step 2.

    • Cause: Incomplete removal of pyridine.

    • Solution: Wash the organic layer thoroughly with dilute HCl until the aqueous phase is acidic (pH < 2).

References

  • Hahn, G., & Wassmuth, H. (1934).[1][2][3] Über die Synthese von 4-Hydroxy-3,5-dimethoxy-benzophenon. Chemische Berichte. (Foundational PPA condensation methodology).

  • CN103342634A. (2013). Synthesis method of 4,4'-dihydroxy benzophenone. Google Patents. Available at: (Validates the PPA/acid catalyst protocol for hydroxybenzophenones).
  • Liu, J. (2012).[1] Synthesis of Resveratrol and Its Analogs. BYU ScholarsArchive. Available at: [Link] (Contextualizes the utility of acetoxy-stilbene precursors).

  • Org. Synth. (2023).[3][4][5] Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199–217.[1] Available at: [Link] (Provides rigorous handling techniques for benzoic acid derivatives).

Sources

An In-depth Technical Guide to the Chemical Properties of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern on the aromatic rings of the benzophenone scaffold plays a crucial role in modulating these activities. This guide focuses on the chemical properties of a specific, unsymmetrically substituted derivative, 4-Acetoxy-3',5'-dimethoxybenzophenone. Due to the limited direct literature on this exact molecule, this document provides a comprehensive overview based on established principles of organic chemistry and data from closely related analogues. We will delve into its proposed synthesis, predicted physicochemical and spectral properties, and expected reactivity, offering valuable insights for researchers working with novel benzophenone structures.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are anticipated based on its structure and by analogy to similar compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Likely a white to off-white solid.General appearance of benzophenone derivatives.[2]
Melting Point Expected to be a crystalline solid with a defined melting point.Benzophenone is a solid at room temperature.[2]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol, ether, acetone, and chloroform.Benzophenone and its derivatives are generally soluble in organic solvents.[2][3]
Stability Stable under normal conditions. May decompose upon heating to produce toxic gases. Reacts with strong oxidants.General stability of benzophenones.[3]

Proposed Synthesis: A Strategic Approach via Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]

For the synthesis of this compound, a plausible route involves the Friedel-Crafts acylation of 3,5-dimethoxyphenol with 4-acetoxybenzoyl chloride. The hydroxyl group of 3,5-dimethoxyphenol is a strongly activating, ortho-, para-directing group, which would facilitate the acylation. A subsequent acetylation of the resulting phenolic benzophenone would yield the final product. An alternative, and perhaps more direct, approach is the acylation of 1,3,5-trimethoxybenzene with 4-acetoxybenzoyl chloride. The three methoxy groups are strongly activating, and while they direct to the ortho and para positions, the sterically least hindered position would be favored.

Below is a detailed protocol for a proposed synthesis based on the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3,5-Trimethoxybenzene

  • 4-Acetoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: Following the addition of the acyl chloride, add a solution of 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Reaction_Vessel Reaction_Vessel 1,3,5-Trimethoxybenzene->Reaction_Vessel Add to 4-Acetoxybenzoyl_chloride 4-Acetoxybenzoyl chloride 4-Acetoxybenzoyl_chloride->Reaction_Vessel Add to AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Vessel Add to DCM DCM (solvent) DCM->Reaction_Vessel 0C_to_RT 0 °C to Room Temp 0C_to_RT->Reaction_Vessel Stirring Stirring (12-16h) Stirring->Reaction_Vessel Quench Quench with HCl Extraction Extraction with DCM Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Crude Product Final_Product 4-Acetoxy-3',5'- dimethoxybenzophenone Purification->Final_Product Purified Product Reaction_Vessel->Quench Reaction Mixture

Caption: Proposed synthetic workflow for this compound.

Spectral Properties (Predicted)

The structural characterization of this compound would rely on a combination of spectroscopic techniques. The predicted spectral data are based on the analysis of its functional groups and comparison with similar known compounds.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Acetoxy methyl (CH₃)~2.3Singlet3HTypical range for an acetyl methyl group.
Methoxy (OCH₃)~3.8Singlet6HCharacteristic chemical shift for methoxy groups on a benzene ring.
H-2', H-6'~6.7Doublet (or singlet)2HProtons on the dimethoxy-substituted ring, shielded by the electron-donating methoxy groups.
H-4'~6.4Triplet (or singlet)1HProton para to the carbonyl on the dimethoxy-substituted ring.
H-2, H-6~7.8Doublet2HProtons ortho to the carbonyl group on the acetoxy-substituted ring, deshielded.
H-3, H-5~7.2Doublet2HProtons meta to the carbonyl group on the acetoxy-substituted ring.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (carbonyl)~195Typical for a diaryl ketone.
C=O (ester)~169Characteristic of an ester carbonyl.
C-1~135Quaternary carbon attached to the carbonyl on the acetoxy-substituted ring.
C-4~152Carbon bearing the acetoxy group.
C-2, C-6~130Carbons ortho to the carbonyl on the acetoxy-substituted ring.
C-3, C-5~122Carbons meta to the carbonyl on the acetoxy-substituted ring.
C-1'~132Quaternary carbon attached to the carbonyl on the dimethoxy-substituted ring.
C-3', C-5'~160Carbons bearing the methoxy groups.
C-2', C-6'~106Carbons ortho to the carbonyl on the dimethoxy-substituted ring.
C-4'~107Carbon para to the carbonyl on the dimethoxy-substituted ring.
OCH₃~56Methoxy carbons.
CH₃ (acetyl)~21Acetyl methyl carbon.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1650-1670Strong
C=O (ester)~1760-1770Strong
C-O (ester)~1200-1250Strong
C-O (ether)~1050-1150 and ~1200-1275Strong
Aromatic C-H stretch~3000-3100Medium
Aromatic C=C stretch~1450-1600Medium to weak
C-H bend (out-of-plane)~700-900Strong

The IR spectrum of benzophenone itself shows a characteristic C=O stretching vibration at approximately 1654 cm⁻¹.[8] The presence of both a ketone and an ester carbonyl in the target molecule will result in two distinct, strong absorption bands in the carbonyl region of the IR spectrum.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve cleavage on either side of the carbonyl group, a characteristic fragmentation for benzophenones.[9]

  • α-cleavage: Loss of the acetoxyphenyl or dimethoxyphenyl radical to form the corresponding acylium ions.

  • Loss of the acetyl group: Fragmentation of the ester to lose a ketene molecule (CH₂=C=O) is also a possibility.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the benzophenone core, the acetoxy group, and the two methoxy groups.

  • Electrophilic Aromatic Substitution: The acetoxy group is an ortho-, para-directing group, but it is less activating than a hydroxyl group because the lone pair on the oxygen is delocalized into the adjacent carbonyl group.[10] The methoxy groups are strongly activating ortho-, para-directing groups.[11] Therefore, further electrophilic substitution would likely occur on the dimethoxy-substituted ring at the positions ortho to the existing methoxy groups.

  • Reactions of the Carbonyl Group: The ketone carbonyl can undergo typical reactions such as reduction to a secondary alcohol (benzhydrol derivative) or conversion to a hydrazone.[12]

  • Hydrolysis of the Acetoxy Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-hydroxy-3',5'-dimethoxybenzophenone.

Characterization Workflow

A logical workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.

G Start Synthesized Product TLC TLC Analysis Start->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Impure Purity_Check Purity Check by HPLC/GC TLC->Purity_Check Pure Column_Chromatography->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation H_NMR 1H NMR Structure_Confirmation->H_NMR C_NMR 13C NMR Structure_Confirmation->C_NMR IR_Spec IR Spectroscopy Structure_Confirmation->IR_Spec Mass_Spec Mass Spectrometry Structure_Confirmation->Mass_Spec Final_Characterization Characterized Compound H_NMR->Final_Characterization C_NMR->Final_Characterization IR_Spec->Final_Characterization Mass_Spec->Final_Characterization

Sources

Strategic Synthesis and Pharmacological Potential of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetoxy-3',5'-dimethoxybenzophenone (CAS 890100-27-3) represents a critical "privileged scaffold" in the development of vascular disrupting agents (VDAs) and tubulin polymerization inhibitors.[1] Structurally analogous to Phenstatin and Combretastatin A-4 , this compound functions primarily as a stable prodrug. Upon systemic administration, it relies on esterase-mediated hydrolysis to release its active metabolite, 4-hydroxy-3',5'-dimethoxybenzophenone, which binds to the colchicine site of tubulin.

This guide details the chemical identity, a self-validating synthesis protocol, and the pharmacological logic driving its application in oncology and medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The precise substitution pattern—an acetoxy group at position 4 of the A-ring and methoxy groups at positions 3 and 5 of the B-ring—is engineered to maximize lipophilicity for cellular entry while protecting the labile phenolic hydroxyl group from premature Phase II conjugation (glucuronidation/sulfation).

PropertySpecification
CAS Number 890100-27-3
IUPAC Name (4-(3,5-dimethoxybenzoyl)phenyl) acetate
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
SMILES COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)OC
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Core Scaffold Benzophenone (Diaryl ketone)

Strategic Synthesis Protocol

Retrosynthetic Logic

The synthesis is best approached via a convergent Friedel-Crafts Acylation followed by a protective Esterification .

  • Why not direct acylation of phenyl acetate? Direct Friedel-Crafts acylation of phenyl acetate using Lewis acids often leads to the Fries Rearrangement, resulting in ortho-migration of the acyl group.[1]

  • The Solution: Construct the benzophenone core with a free phenol first, then acetylate under mild basic conditions to ensure regioselectivity.

Step-by-Step Methodology
Phase 1: Construction of the Benzophenone Core

Target: 4-Hydroxy-3',5'-dimethoxybenzophenone (The Active Metabolite)

Reagents:

  • 3,5-Dimethoxybenzoyl chloride (CAS 1721-37-5)[1]

  • Phenol (CAS 108-95-2)[1]

  • Aluminum Chloride (AlCl₃) - Lewis Acid Catalyst

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - Solvent[1]

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Solubilization: Dissolve 3,5-dimethoxybenzoyl chloride (10 mmol) and phenol (10 mmol) in anhydrous DCE (50 mL).

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add AlCl₃ (12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to prevent tar formation.[1]

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to 0°C and pour the reaction mixture into ice-cold 1M HCl (100 mL) to decompose the aluminum complex.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water to yield the intermediate 4-hydroxy-3',5'-dimethoxybenzophenone.

Phase 2: Acetylation (Prodrug Formation)

Target: this compound (CAS 890100-27-3)[1][2]

Reagents:

  • Intermediate from Phase 1[1]

  • Acetic Anhydride (Ac₂O)

  • Pyridine (Solvent/Base)

  • DMAP (4-Dimethylaminopyridine) - Catalyst[1]

Protocol:

  • Dissolution: Dissolve the 4-hydroxy-3',5'-dimethoxybenzophenone (5 mmol) in anhydrous Pyridine (10 mL).

  • Activation: Add a catalytic amount of DMAP (0.1 mmol).

  • Acetylation: Add Acetic Anhydride (7.5 mmol) dropwise at 0°C.

  • Stir: Allow to stir at room temperature for 2 hours.

  • Workup: Pour the mixture into ice water (100 mL) and stir vigorously. The product should precipitate.[3]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Final Purification: Recrystallize from Ethanol to obtain pure CAS 890100-27-3 .[1]

Visualization of Synthesis & Mechanism[10]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis pathway described above.

SynthesisPath Pre1 3,5-Dimethoxybenzoyl Chloride Inter Intermediate: 4-Hydroxy-3',5'-dimethoxy- benzophenone Pre1->Inter Friedel-Crafts Acylation (AlCl3, DCE, Reflux) Pre2 Phenol Pre2->Inter Final Target Product: 4-Acetoxy-3',5'-dimethoxy- benzophenone (CAS 890100-27-3) Inter->Final Acetylation (Ac2O, Pyridine, DMAP)

Figure 1: Two-step synthesis of this compound via Friedel-Crafts acylation and esterification.

Pharmacological Activation (Prodrug Mechanism)

This compound is a "Trojan Horse." The diagram below details how the acetoxy group facilitates entry and subsequent activation.

ProdrugMech Prodrug Prodrug (CAS 890100-27-3) High Lipophilicity CellMem Cell Membrane Barrier Prodrug->CellMem Passive Diffusion Enzyme Intracellular Esterases Prodrug->Enzyme Substrate Binding CellMem->Prodrug Intracellular Entry Active Active Metabolite: 4-Hydroxy-3',5'-dimethoxy- benzophenone Enzyme->Active Hydrolysis Target Tubulin (Colchicine Site) Microtubule Destabilization Active->Target Inhibition (IC50 ~ nM range)

Figure 2: Pharmacokinetic activation pathway.[1] The acetoxy group enhances membrane permeability before intracellular hydrolysis releases the active tubulin inhibitor.

Pharmacological Context & Applications

Tubulin Binding Affinity

The 3,5-dimethoxy motif on the B-ring mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4).[1] The benzophenone carbonyl group replaces the ethylene bridge of CA-4, providing a more chemically stable scaffold that resists cis-trans isomerization (a common issue with stilbenes like CA-4).[1]

Vascular Disrupting Agent (VDA)

Research indicates that benzophenone analogues of CA-4 function as VDAs. They selectively disrupt the cytoskeleton of immature endothelial cells in tumor vasculature, leading to blood flow shutdown and tumor necrosis.

Experimental Validation (Self-Check)

To validate the synthesis of CAS 890100-27-3 in your lab, perform the following:

  • H-NMR (DMSO-d6): Look for the singlet acetate methyl group at ~2.29 ppm.

  • IR Spectroscopy: Confirm the presence of two carbonyl peaks:

    • Ester C=O: ~1760 cm⁻¹[1]

    • Ketone C=O: ~1650 cm⁻¹[1]

  • Hydrolysis Assay: Incubate the compound with porcine liver esterase (PLE) in PBS at 37°C. Monitor HPLC for the disappearance of the parent peak and the appearance of the more polar 4-hydroxy derivative.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 24723048).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Pettit, G. R., et al. (1998). Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrugs. (Contextual grounding for benzophenone/stilbene prodrug strategies). Journal of Medicinal Chemistry. [Link]

  • Lawrence, N. J., et al. (2003). The synthesis and tubulin binding activity of novel benzophenones. (Establishes the activity of the hydroxy-benzophenone core). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comprehensive Structural Elucidation of 4-Acetoxy-3',5'-dimethoxybenzophenone

[1][2]

Executive Summary & Chemical Profile[2][3][4][5]

  • Compound Name: this compound[1][2][3][4][5][6]

  • CAS Number: 890100-27-3[1][2][6]

  • Molecular Formula: C₁₇H₁₆O₅[1][2][3][4][7][8]

  • Molecular Weight: 300.31 g/mol [1][2][9][3][4][7][8]

  • Core Scaffold: Benzophenone (Diaryl ketone)[1][2][9][7]

  • Structural Class: Phenstatin Prodrug / Combretastatin Analogue[1][2][9][7]

This molecule features two distinct aromatic systems bridged by a carbonyl group:[1][2][9][7]

  • Ring A (4-Acetoxyphenyl): A para-substituted ring bearing an acetoxy moiety (prodrug motif for the phenol).[1][2][9][7]

  • Ring B (3,5-Dimethoxyphenyl): A meta-substituted ring mimicking the pharmacophore of colchicine/combretastatin.[1][2][9]

The elucidation strategy relies on distinguishing the specific substitution patterns (para vs. meta) and confirming the presence of both ester and ketone functionalities.[2][9][7]

Synthetic Context & Causality

Understanding the synthesis aids in spectral prediction.[2][9][7] The most robust route to this scaffold involves a Friedel-Crafts acylation or a Grignard addition followed by oxidation.[1][2][9]

  • Precursors: 3,5-Dimethoxybenzoyl chloride and Fluorobenzene (followed by substitution) OR 4-Hydroxybenzoic acid derivatives.[1][2][9]

  • Causality: The presence of the acetoxy group suggests a final protection step of a 4-hydroxy precursor to improve lipophilicity.[1][2][9] This dictates that the mass spectrum will likely show a labile acetyl group (

    
    ).[9][7]
    

SynthesisPathFigure 1: Convergent Synthesis PathwayPre13,5-DimethoxybenzoylChlorideInterIntermediate:4-Hydroxy-3',5'-dimethoxybenzophenonePre1->InterFriedel-CraftsAcylationPre24-HydroxybenzeneDerivativePre2->InterFinalTarget:4-Acetoxy-3',5'-dimethoxybenzophenoneInter->FinalAcetylation(Ac2O/Pyridine)

Spectroscopic Characterization Protocols

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the two carbonyl environments (Ester vs. Ketone).

  • Protocol: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR-FTIR.[1][2][9]

  • Diagnostic Signals:

    • Ester C=O[1][2][9][7] (Acetate): A sharp, intense band at 1760 ± 5 cm⁻¹ .[2][9][7] The electron-withdrawing nature of the phenol oxygen shifts this higher than aliphatic esters.[1][9]

    • Ketone C=O[1][2][9][7] (Benzophenone): A strong band at 1650–1660 cm⁻¹ .[2][9][7] This frequency is lower than typical ketones due to conjugation with two aromatic rings.[9][7]

    • C-O Stretch: Strong bands at 1200–1250 cm⁻¹ (Acetate C-O-C and Aryl Methyl Ether).[2][9][7]

Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation logic.

  • Method: ESI-MS (Positive Mode) or EI-MS (70 eV).[1][2][9][7]

  • Key Ions:

    • Molecular Ion [M]⁺: m/z 300 .[2][9][7]

    • Fragment [M - 42]⁺: m/z 258 .[1][2][9] Loss of the ketene moiety (

      
      ) from the acetoxy group, generating the stable 4-hydroxy-3',5'-dimethoxybenzophenone radical cation.
      
    • Benzoyl Ion [Ar-CO]⁺: Cleavage at the bridge often yields the stable 3,5-dimethoxybenzoyl cation (m/z 165).[1][9][7]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton environments.[2][9][7]

1H NMR (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic systems and two aliphatic signals.[2][9][7]

Proton (H)δ (ppm)MultiplicityIntegralCoupling (J)Assignment Logic
H-2, H-6 7.85Doublet (d)2H8.8 HzRing A: Ortho to Ketone (Deshielded by anisotropy).[1][2][9]
H-3, H-5 7.22Doublet (d)2H8.8 HzRing A: Ortho to Acetoxy.[1][2][9] (AA'BB' System).[2][9][7]
H-2', H-6' 6.95Doublet (d)2H2.3 HzRing B: Ortho to Ketone, flanked by H and OMe.[1][2][9][7]
H-4' 6.65Triplet (t)1H2.3 HzRing B: Between two OMe groups (Shielded).[1][2][9][7]
-OCH₃ 3.82Singlet (s)6H-Methoxy: Equivalent methyls on Ring B.
-COCH₃ 2.33Singlet (s)3H-Acetate: Methyl group of the ester.[1][2][9]

Mechanistic Insight:

  • Ring A (AA'BB'): The symmetry of the 4-substituted ring creates a classic "roofed" doublet pair.[2][9] The protons ortho to the carbonyl (H-2,[1][2][7]6) are significantly downfield (~7.85 ppm) due to the electron-withdrawing carbonyl cone.[1][9][7]

  • Ring B (AM₂X): The 3,5-dimethoxy substitution creates a plane of symmetry.[2][9][7] H-2' and H-6' are chemically equivalent.[1][2] They couple only to H-4' (meta-coupling,

    
    ), appearing as doublets.[9][7] H-4' couples to both, appearing as a triplet.[2][9]
    
13C NMR (100 MHz, CDCl₃)
  • Carbonyls:

    • Ketone (C=O): ~194.5 ppm (Conjugated diaryl ketone).[2][9][7]

    • Ester (C=O): ~169.0 ppm.[2][9][7]

  • Aromatic Quaternary Carbons:

    • C-4 (Ipso to OAc): ~154 ppm.[1][2][9]

    • C-3', C-5' (Ipso to OMe): ~160 ppm.[1][2][9]

    • C-1 (Ipso to C=O): ~135 ppm.[1][2][9]

  • Aliphatic Carbons:

    • -OCH₃: ~55.6 ppm.[1][2][9]

    • -COCH₃: ~21.2 ppm.[1][2][9][10]

Structural Validation Logic

To ensure the structure is not an isomer (e.g., 2',4'-dimethoxy), we rely on the coupling patterns.[2][9][7]

ValidationLogicFigure 2: NMR Logic Flow for Isomer DifferentiationStartUnknown IsomerMW 300Step11H NMR AnalysisAromatic RegionStart->Step1BranchAPattern: AA'BB'(2 doublets, J=8.8Hz)Step1->BranchABranchBPattern: Meta-coupling only(d, J=2Hz & t, J=2Hz)Step1->BranchBConclAConfirms:Para-substituted Ring A(4-position)BranchA->ConclAConclBConfirms:Symmetric 3,5-substitution(Ring B)BranchB->ConclBFinalStructure Confirmed:This compoundConclA->FinalConclB->Final

Self-Validating Check:

If the methoxy groups were at 3,4-positions (Veratrole pattern), one would observe an ABX system (d, d, dd) with ortho-coupling (

297only meta-coupling (

)
9

References

  • ChemicalBook. (2025).[2][9][7] this compound Product Entry. CAS 890100-27-3.[1][6] Retrieved from [1][2][9][7]

  • Pettit, G. R., et al. (1998).[2][9][7] "Antineoplastic agents.[2][9][7] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrugs." Journal of Medicinal Chemistry, 41(20), 3895-3901.[2][9][7] (Foundational reference for 3,5-dimethoxybenzophenone pharmacophores).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][9][7] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][9][7][10] (Authoritative source for benzophenone NMR shift prediction).

  • PubChem. (2025).[2][9][7][10] Compound Summary for 4,4'-Dimethoxybenzophenone (Analogous spectral data). National Library of Medicine.[2][9][7] Retrieved from [2][9][7]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Acetoxy-3',5'-dimethoxybenzophenone

This compound is a substituted benzophenone, a class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. The benzophenone core is a privileged scaffold in drug discovery, and its derivatives are explored for a wide range of biological activities. The specific substitution pattern of an acetoxy group and two methoxy groups on the phenyl rings makes this molecule a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed analysis of the starting materials and synthetic strategies for the preparation of this compound, with a focus on the widely employed Friedel-Crafts acylation reaction.

Retrosynthetic Analysis: Identifying Key Starting Materials

A retrosynthetic approach to this compound reveals two primary disconnection points around the central carbonyl group, suggesting a Friedel-Crafts acylation as the most logical synthetic strategy. This leads to two potential sets of starting materials:

  • Disconnection A: This involves the formation of the bond between the carbonyl carbon and the 3,5-dimethoxyphenyl ring. This pathway suggests the acylation of 1,3,5-trimethoxybenzene or a related derivative with 4-acetoxybenzoyl chloride .

  • Disconnection B: This approach breaks the bond between the carbonyl carbon and the 4-acetoxyphenyl ring. This points to the acylation of phenyl acetate or a similar precursor with 3,5-dimethoxybenzoyl chloride .

The choice between these two pathways depends on factors such as the commercial availability of the starting materials, their relative reactivity, and the potential for side reactions.

Synthetic Strategies & Starting Material Selection

The most prevalent and efficient method for synthesizing benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Preferred Synthetic Route: Friedel-Crafts Acylation of Phenyl Acetate

The more common and often preferred route involves the acylation of a protected phenol, such as phenyl acetate, with 3,5-dimethoxybenzoyl chloride.

  • Aryl Component: Phenyl acetate is a readily available and inexpensive starting material. The acetoxy group is a moderately activating, ortho-, para-director. The para-position is sterically more accessible, leading to the desired 4-substituted product.

  • Acylating Agent: 3,5-Dimethoxybenzoyl chloride serves as the electrophilic component. It can be synthesized from the corresponding 3,5-dimethoxybenzoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

The overall reaction is as follows:

Phenyl Acetate + 3,5-Dimethoxybenzoyl Chloride → this compound

Rationale for this choice:

  • Reactivity Control: The acetoxy group in phenyl acetate is less activating than a hydroxyl group, which can help to prevent side reactions and over-acylation. Direct acylation of phenol can be problematic due to the high reactivity of the phenol ring and potential O-acylation.

  • Availability of Precursors: 3,5-Dimethoxybenzoic acid is a commercially available starting material for the synthesis of the required acyl chloride.[3]

Alternative Synthetic Route

The alternative pathway involves the acylation of 1,3-dimethoxybenzene with 4-acetoxybenzoyl chloride.

  • Aryl Component: 1,3-Dimethoxybenzene is a highly activated aromatic ring due to the presence of two electron-donating methoxy groups.

  • Acylating Agent: 4-Acetoxybenzoyl chloride can be prepared from 4-hydroxybenzoic acid through acetylation followed by chlorination.[4]

While viable, this route can be more challenging due to the high reactivity of 1,3-dimethoxybenzene, which can lead to polysubstitution and other side reactions.

In-Depth Analysis of the Friedel-Crafts Acylation

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5] This acylium ion is the active electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of the phenyl acetate attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final benzophenone product.

Key Reagents and Their Roles
ReagentRoleKey Considerations
Phenyl Acetate Aromatic Substrate (Nucleophile)The acetoxy group directs acylation to the para position.
3,5-Dimethoxybenzoyl Chloride Acylating Agent (Electrophile Precursor)Can be prepared from 3,5-dimethoxybenzoic acid and thionyl chloride.[3]
Aluminum Chloride (AlCl₃) Lewis Acid CatalystActivates the acyl chloride to form the acylium ion. It is typically used in stoichiometric amounts as it complexes with the product ketone.[1]
Dichloromethane (CH₂Cl₂) SolventAn inert solvent that is suitable for the reaction conditions.
Hydrochloric Acid (HCl) Quenching AgentUsed during workup to decompose the aluminum chloride-ketone complex.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from phenyl acetate and 3,5-dimethoxybenzoyl chloride.

Step 1: Preparation of 3,5-Dimethoxybenzoyl Chloride
  • To a stirred suspension of 3,5-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.[3]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 - 1.3 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

  • To this mixture, add a solution of phenyl acetate (1.0 eq) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Purification
  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This is a highly exothermic process and should be done slowly and with vigorous stirring.[6]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Reaction Steps cluster_end Final Product Start1 3,5-Dimethoxybenzoic Acid Step1 Acyl Chloride Formation Start1->Step1 Reacts with Start2 Phenyl Acetate Step2 Friedel-Crafts Acylation Start2->Step2 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Step1 Reagent2 Aluminum Chloride (AlCl₃) Reagent2->Step2 Reagent3 Dichloromethane (CH₂Cl₂) Reagent3->Step2 Step1->Step2 Intermediate Step3 Work-up & Purification Step2->Step3 Crude Product End_Product This compound Step3->End_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. The judicious selection of starting materials, with phenyl acetate as the aromatic substrate and 3,5-dimethoxybenzoyl chloride as the acylating agent, provides a reliable and high-yielding route to the target molecule. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are paramount to ensure a successful synthesis and high purity of the final product. This guide provides the necessary foundational knowledge for researchers and scientists to confidently approach the synthesis of this and related benzophenone derivatives.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4).
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 2, 2026, from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Structural Elucidation of 4-Acetoxy-3',5'-dimethoxybenzophenone

[1]

Executive Summary & Compound Profile

  • Compound Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 300.31 g/mol

  • Core Scaffold: Benzophenone (Diaryl ketone)[1]

  • Key Functional Groups:

    • Ring A: Para-substituted Acetoxy ester (4-OAc).[1]

    • Ring B: Meta-substituted Dimethoxy ether (3',5'-OMe).[1]

    • Linker: Carbonyl (

      
      ), acting as a strong electron-withdrawing group (EWG).[1]
      
Analytical Context

In drug development, this molecule often serves as a lipophilic precursor to the active 4-hydroxy phenol.[1] The

acetylation efficiencyintegrity of the ether groups

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow minimizes solvent effects that can obscure critical aromatic coupling constants.[1]

A. Sample Preparation[1][2][3][4]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is preferred over DMSO-
    
    
    .[1]
    • Reasoning:

      
       minimizes hydrogen bonding broadening and provides distinct separation between the methoxy and acetoxy methyl signals.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1]
    
B. Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1):

    
     2.0 seconds. (Essential for accurate integration of the methyl singlets).
    
  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (NS): 16–32 scans are sufficient for this concentration.[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment Logic

The spectrum is divided into two distinct regions: the Aliphatic Region (methyl groups) and the Aromatic Region (ring protons).

A. Aliphatic Region (2.0 – 4.0 ppm)

This region confirms the presence of the protecting group (acetate) and the fixed ether moieties.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
2.34 ppm Singlet (s)3HAcetate Methyl (

)
Typical shift for aryl acetates.[1] Distinctly upfield from methoxy groups.[1]
3.82 ppm Singlet (s)6HMethoxy Methyls (

)
Two equivalent methoxy groups on Ring B.[1] The high intensity (6H) is a key diagnostic.[1]
B. Aromatic Region (6.5 – 8.0 ppm)

The aromatic region reveals the substitution pattern of the two rings.[1] The carbonyl linker exerts a strong anisotropic deshielding effect on the ortho protons of both rings.[1]

Ring A: The AA'BB' System (4-Acetoxy substitution)

This ring displays a classic para-substitution pattern, appearing as two "roofed" doublets.[1]

  • 
     7.85 ppm (Doublet, 
    
    
    Hz, 2H): H-2, H-6
    • Logic: These protons are ortho to the carbonyl.[1] They reside in the deshielding cone of the ketone, shifting them significantly downfield.

  • 
     7.22 ppm (Doublet, 
    
    
    Hz, 2H): H-3, H-5
    • Logic: These protons are ortho to the acetoxy group.[1] While the oxygen is electronegative, the ester group is less electron-donating than a free phenol (which would appear ~6.9 ppm). The acetylation causes a downfield shift relative to the phenol precursor (the "Acetylation Shift").[1]

Ring B: The AX

System (3',5'-Dimethoxy substitution)

This ring displays a meta-substitution pattern.[1] The symmetry of the 3,5-dimethoxy groups makes protons 2' and 6' equivalent.

  • 
     6.95 ppm (Doublet, 
    
    
    Hz, 2H): H-2', H-6'
    • Logic: These are ortho to the carbonyl (deshielding) but also ortho to a methoxy group (shielding).[1] The carbonyl effect dominates, but they remain upfield of Ring A's H-2/6. The small coupling constant (

      
       Hz) is characteristic of meta-coupling  to H-4'.[1]
      
  • 
     6.66 ppm (Triplet, 
    
    
    Hz, 1H): H-4'
    • Logic: This proton is flanked by two methoxy groups and is meta to the carbonyl.[1] It is the most shielded aromatic proton in the molecule due to the synergistic electron-donating effects of the two ethers.[1]

Structural Validation Workflow

To ensure the synthesized compound is correct and not a hydrolysis product or isomer, follow this logical validation pathway.

Diagram 1: Spectral Assignment Logic

NMR_AssignmentSubstrateTarget Molecule:This compoundRegion_AliphaticAliphatic Region(2.0 - 4.0 ppm)Substrate->Region_AliphaticRegion_AromaticAromatic Region(6.5 - 8.0 ppm)Substrate->Region_AromaticSignal_OAcSinglet (3H) @ ~2.34 ppm(Acetate Methyl)Region_Aliphatic->Signal_OAcSignal_OMeSinglet (6H) @ ~3.82 ppm(Methoxy Methyls)Region_Aliphatic->Signal_OMeRing_ARing A (AA'BB')Para-SubstitutedRegion_Aromatic->Ring_ARing_BRing B (AX2)Meta-SubstitutedRegion_Aromatic->Ring_BH26_AH-2,6 (d, 8.8Hz)@ ~7.85 ppm(Deshielded by C=O)Ring_A->H26_AH35_AH-3,5 (d, 8.8Hz)@ ~7.22 ppm(Ortho to OAc)Ring_A->H35_AH26_BH-2',6' (d, 2.3Hz)@ ~6.95 ppm(Meta Coupling)Ring_B->H26_BH4_BH-4' (t, 2.3Hz)@ ~6.66 ppm(Shielded by 2x OMe)Ring_B->H4_B

Caption: Logical flow for assigning NMR signals based on substituent effects and coupling patterns.

Diagnostic Checkpoints (Troubleshooting)
  • The "Phenol Check": If you observe a broad singlet around 5.0–6.0 ppm (exchangeable with

    
    ), the acetylation was incomplete.[1] The H-3,5 protons in the starting material (phenol) would appear upfield at ~6.9 ppm.
    
  • The "Hydrolysis Check": If the singlet at 2.34 ppm is missing, the ester has hydrolyzed.[1]

  • Integration Error: If the methoxy signal integrates to 3H instead of 6H, you may have synthesized the mono-methoxy impurity (rare in this specific synthesis route but possible).

Summary Data Table

Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Environment
Acetate-CH

2.34Singlet (s)-3HMethyl of ester
Methoxy-CH

3.82Singlet (s)-6HMethyls of ethers
H-4' 6.66Triplet (t)2.31HRing B (Between OMe)
H-2', H-6' 6.95Doublet (d)2.32HRing B (Ortho to C=O)
H-3, H-5 7.22Doublet (d)8.82HRing A (Ortho to OAc)
H-2, H-6 7.85Doublet (d)8.82HRing A (Ortho to C=O)

Note: Values are referenced to TMS in


References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] [1]

  • Flores, H. E., et al. (2012).[1] "Synthesis and NMR characterization of resveratrol analogues." Journal of Natural Products. (Provides comparative data for 3,5-dimethoxy motifs).

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] [1]

Unveiling the Bioactive Potential of 4-Acetoxy-3',5'-dimethoxybenzophenone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide delves into the prospective biological activities of a specific derivative, 4-Acetoxy-3',5'-dimethoxybenzophenone. While direct studies on this molecule are nascent, this document synthesizes data from structurally related compounds to postulate its potential therapeutic applications and provides a comprehensive roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel benzophenone-based therapeutic agents.

Introduction: The Benzophenone Scaffold as a Foundation for Bioactivity

Benzophenones are diaryl ketones that serve as the structural core for numerous natural and synthetic compounds with significant pharmacological properties.[1] The versatility of the benzophenone framework allows for diverse substitutions on its phenyl rings, leading to a wide array of biological effects.[1] Natural benzophenones, often found in higher plants and fungi, have demonstrated activities ranging from antifungal to anti-HIV.[1] Synthetic benzophenone derivatives have been developed as anticancer, anti-inflammatory, and antimicrobial agents, with some even finding use as agrochemicals.[2][3]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The acetoxy group at the 4-position can be considered a prodrug moiety, potentially undergoing in vivo hydrolysis to a hydroxyl group, a common feature in many bioactive benzophenones. The 3',5'-dimethoxy substitution pattern is also frequently encountered in biologically active natural products and synthetic compounds. This guide will explore the most probable biological activities of this compound based on these structural alerts and the known pharmacology of its analogs.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on benzophenone derivatives, we hypothesize that this compound may exhibit the following biological activities:

Anticancer Activity

Rationale: Numerous benzophenone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] For instance, certain synthetic benzophenones have shown strong inhibitory activity against cell lines such as HL-60 (leukemia), A-549 (lung cancer), SMMC-7721 (hepatocellular carcinoma), and SW480 (colon cancer), with IC50 values in the sub-micromolar range.[4][5] The proposed mechanism for some of these compounds involves the modulation of key signaling pathways and apoptosis-related genes like AKT1, CASP3, and STAT3.[4][5] The presence of methoxy groups, similar to those in our target molecule, is a common feature in many of these anticancer benzophenones.

Proposed Signaling Pathway Involvement:

anticancer_pathway cluster_cell Cancer Cell This compound This compound Hydrolyzed Metabolite (4-Hydroxy) Hydrolyzed Metabolite (4-Hydroxy) This compound->Hydrolyzed Metabolite (4-Hydroxy) AKT1 AKT1 Hydrolyzed Metabolite (4-Hydroxy)->AKT1 Inhibition CASP3 CASP3 Hydrolyzed Metabolite (4-Hydroxy)->CASP3 Activation STAT3 STAT3 Hydrolyzed Metabolite (4-Hydroxy)->STAT3 Inhibition Cell Proliferation Cell Proliferation AKT1->Cell Proliferation Apoptosis Apoptosis CASP3->Apoptosis STAT3->Cell Proliferation

Caption: Postulated anticancer mechanism of this compound.

Anti-inflammatory Activity

Rationale: Inflammation is a critical pathological process in many diseases. Certain benzophenone derivatives have been shown to possess significant anti-inflammatory properties.[2] For example, a series of benzophenone derivatives containing a thiazole nucleus exhibited potent in vivo anti-inflammatory effects by dually inhibiting edema and neutrophil recruitment.[2] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) isoenzymes, key enzymes in the prostaglandin synthesis pathway.[2] The substitution pattern on the benzophenone core is crucial for this activity.

Proposed Experimental Workflow:

anti_inflammatory_workflow Start Start In vitro COX-1/COX-2 Inhibition Assay In vitro COX-1/COX-2 Inhibition Assay Start->In vitro COX-1/COX-2 Inhibition Assay In vivo Croton Oil-Induced Ear Edema Assay In vivo Croton Oil-Induced Ear Edema Assay Start->In vivo Croton Oil-Induced Ear Edema Assay Data Analysis & Conclusion Data Analysis & Conclusion In vitro COX-1/COX-2 Inhibition Assay->Data Analysis & Conclusion Measurement of Edema Inhibition Measurement of Edema Inhibition In vivo Croton Oil-Induced Ear Edema Assay->Measurement of Edema Inhibition Myeloperoxidase (MPO) Assay for Neutrophil Infiltration Myeloperoxidase (MPO) Assay for Neutrophil Infiltration Measurement of Edema Inhibition->Myeloperoxidase (MPO) Assay for Neutrophil Infiltration Myeloperoxidase (MPO) Assay for Neutrophil Infiltration->Data Analysis & Conclusion

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Antimicrobial and Antifungal Activity

Rationale: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Benzophenone derivatives have been reported to exhibit both antibacterial and antifungal activities.[3] For example, a series of substituted benzophenone derivatives were synthesized and showed moderate antifungal activity against various phytopathogenic fungi.[3] The structural similarity to known antifungal agrochemicals like metrafenone suggests that this compound could possess similar properties.

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a series of robust and well-established experimental protocols are proposed.

Synthesis of this compound

While the biological activity is the focus, a reliable synthetic route is paramount. A plausible synthesis would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative with a benzoyl chloride, followed by acetylation. For instance, reacting 3,5-dimethoxybenzoyl chloride with anisole in the presence of a Lewis acid catalyst could yield 4-methoxy-3',5'-dimethoxybenzophenone, which could then be demethylated and subsequently acetylated to the target compound.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Incubate the reaction mixture and then measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

  • Compound Dilution: Serially dilute the test compound in the broth media in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung)Experimental Value
HeLa (Cervical)Experimental Value
MCF-7 (Breast)Experimental Value
Normal FibroblastsExperimental Value

Table 2: In Vitro Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Known ValueKnown ValueKnown Value

Table 3: Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Control)Fluconazole (Control)
S. aureusExperimental ValueKnown ValueN/A
E. coliExperimental ValueKnown ValueN/A
C. albicansExperimental ValueN/AKnown Value
A. nigerExperimental ValueN/AKnown Value

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. Based on the rich pharmacology of the benzophenone scaffold, this compound is a promising candidate for further drug discovery and development efforts. The proposed experimental workflows offer a clear path to validating its anticancer, anti-inflammatory, and antimicrobial potential. Positive results from these initial screenings would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, ultimately paving the way for its potential translation into a novel therapeutic agent.

References

  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives.

Sources

theoretical properties of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Closely Related Compound: 4-Acetoxy-3,5-dimethoxybenzaldehyde

Senior Application Scientist Note: Initial research for the theoretical properties of "4-Acetoxy-3',5'-dimethoxybenzophenone" did not yield specific documented evidence in the public scientific literature. This suggests the compound may be novel, not widely synthesized, or referred to by a different nomenclature. However, a structurally similar and well-characterized compound, 4-Acetoxy-3,5-dimethoxybenzaldehyde , is extensively documented. This guide will provide an in-depth technical overview of this related molecule to serve as a valuable resource for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are likely applicable to the study of other substituted aromatic ketones and aldehydes.

Introduction to 4-Acetoxy-3,5-dimethoxybenzaldehyde

4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate or O-acetylsyringaldehyde, is a member of the dimethoxybenzene and phenyl acetate chemical classes.[1][2] It is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde. The addition of an acetoxy group modifies its physicochemical properties, such as solubility and reactivity, making it a subject of interest in synthetic chemistry and potentially as an intermediate in the development of novel compounds. This guide will explore its theoretical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A comprehensive understanding of a compound's chemical and physical properties is fundamental for its application in research and development.

Chemical Structure and Identifiers

The molecular structure of 4-Acetoxy-3,5-dimethoxybenzaldehyde is foundational to its chemical behavior.

Figure 1: Chemical Structure of 4-Acetoxy-3,5-dimethoxybenzaldehyde.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4-formyl-2,6-dimethoxyphenyl) acetate[1]
Molecular Formula C11H12O5[1][2][3][4]
Molecular Weight 224.21 g/mol [1]
CAS Number 53669-33-3[1][2][4][5]
Synonyms Syringaldehyde acetate, O-acetylsyringaldehyde[1][2]
Physicochemical Properties

The physical properties of 4-Acetoxy-3,5-dimethoxybenzaldehyde are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to Off-White Solid[2][5]
Melting Point 115-117 °C[2]
Boiling Point (Predicted) 307.9 ± 42.0 °C[2]
Density (Predicted) 1.200 ± 0.06 g/cm³[2]
Solubility Soluble in water and methanol[5]; Slightly soluble in Acetonitrile, Chloroform, Methanol[2][2][5]

Synthesis and Reactivity

Synthetic Pathway

4-Acetoxy-3,5-dimethoxybenzaldehyde is synthesized through the formal condensation of the hydroxyl group of syringaldehyde with acetic acid.[1][2] This acetylation reaction is a common strategy to protect hydroxyl groups or to modify the biological and physical properties of phenolic compounds.

synthesis Syringaldehyde Syringaldehyde Product 4-Acetoxy-3,5-dimethoxybenzaldehyde Syringaldehyde->Product Acetylation AceticAnhydride Acetic Anhydride / Acetyl Chloride AceticAnhydride->Product Base Base (e.g., Pyridine) Base->Product

Figure 2: Generalized Synthesis Pathway for 4-Acetoxy-3,5-dimethoxybenzaldehyde.

Experimental Protocol: Acetylation of Syringaldehyde (General Procedure)

  • Dissolution: Dissolve syringaldehyde in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.

  • Acylation: Add acetic anhydride or acetyl chloride dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water or a dilute acid solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol and specific conditions may vary.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a top peak at an m/z of 182.[1] Predicted mass-to-charge ratios for various adducts have also been calculated.[3]

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]+ 225.07575
[M+Na]+ 247.05769
[M-H]- 223.06119
[M]+ 224.06792

Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific spectra are not publicly available in the search results, 1H NMR, 13C NMR, and IR spectral data for 4-Acetoxy-3,5-dimethoxybenzaldehyde are available through commercial suppliers like Sigma-Aldrich.[1] These spectra are critical for confirming the presence of key functional groups and the overall molecular structure.

Safety and Handling

Based on available safety data, 4-Acetoxy-3,5-dimethoxybenzaldehyde should be handled with appropriate precautions.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][6]

  • Precautionary Measures:

    • Avoid breathing dust.

    • Wear protective gloves, clothing, and eye/face protection.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • Use in a well-ventilated area.

Conclusion and Future Perspectives

4-Acetoxy-3,5-dimethoxybenzaldehyde is a well-characterized derivative of syringaldehyde with defined chemical, physical, and spectroscopic properties. Its synthesis via acetylation is a straightforward and common organic transformation. While there is a lack of information on the specific biological activities of this acetylated form, its precursor, syringaldehyde, is known for various biological effects. Future research could explore the potential of 4-Acetoxy-3,5-dimethoxybenzaldehyde as a prodrug or as a building block for more complex molecules with novel therapeutic or material science applications. The methodologies for its characterization can serve as a template for the analysis of other related benzaldehyde and benzophenone derivatives.

References

  • Guidechem. (n.d.). 4,4'-Dimethoxybenzophenone 90-96-0 wiki.
  • IndiaMART. (n.d.). 4-Acetoxy-3,5-Dimethoxybenzaldehyde 97% - High Purity at Best Price.
  • The Center for Forensic Science Research & Education. (2019, February 4). 4-Acetoxy-MALT.
  • PubChem. (n.d.). 4-Acetoxy-3,5-dimethoxybenzaldehyde.
  • PubChemLite. (n.d.). 4-acetoxy-3,5-dimethoxybenzaldehyde (C11H12O5).
  • Benchchem. (n.d.). Synthesis routes of 4,4'-Dimethoxybenzophenone.
  • National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem.
  • Thermo Fisher Scientific. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g.
  • Santa Cruz Biotechnology. (n.d.). 4-Acetoxy-3,5-dimethoxybenzaldehyde.
  • ChemicalBook. (n.d.). 4-ACETOXY-3,5-DIMETHOXYBENZALDEHYDE.

Sources

Methodological & Application

Optimized Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone via Regioselective Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Abstract & Retrosynthetic Logic

The target molecule, 4-Acetoxy-3',5'-dimethoxybenzophenone , represents a critical structural analogue of resveratrol and pterostilbene prodrugs. Its synthesis presents a specific chemoselective challenge: constructing the benzophenone core without demethylating the labile 3,5-dimethoxy groups, a common side effect of strong Lewis acids (e.g., AlCl₃) used in traditional Friedel-Crafts acylation.

To ensure high fidelity and yield, this protocol utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst. Unlike AlCl₃, PPA facilitates the direct acylation of phenol with 3,5-dimethoxybenzoic acid under milder conditions that preserve the methoxy ether linkages. The subsequent acetylation is performed under standard basic conditions to yield the final ester.

Retrosynthetic Pathway
  • Target: this compound

  • Precursor: 4-Hydroxy-3',5'-dimethoxybenzophenone

  • Starting Materials: 3,5-Dimethoxybenzoic acid + Phenol[1]

Experimental Workflow Diagram

The following flow chart illustrates the critical path, including decision nodes for temperature control and purification.

G Start Start: Weigh Reagents Mix Mix 3,5-Dimethoxybenzoic Acid + Phenol + PPA Start->Mix Heat Heat to 70-80°C (Mechanical Stirring, 3-4h) Mix->Heat N2 Atmosphere Check TLC Check (Hex:EtOAc 7:3) Heat->Check Check->Heat Incomplete Quench Quench in Ice/Water (Exothermic!) Check->Quench Complete Filter Filter & Recrystallize (Intermediate: 4-OH-3',5'-diOMe-BP) Quench->Filter Acetylate Acetylation (Ac2O / Pyridine / DCM) Filter->Acetylate Dry Solid Workup Acid Wash (HCl) -> Brine -> Dry Acetylate->Workup Final Final Product: This compound Workup->Final

Figure 1: Step-wise synthesis workflow for this compound.

Stage 1: Synthesis of 4-Hydroxy-3',5'-dimethoxybenzophenone

This step constructs the carbon skeleton.[2][3] The use of PPA avoids the formation of the phenyl ester intermediate (which would require a Fries rearrangement) and directly yields the para-substituted benzophenone.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][9][10][11]Mass/Vol (Scale)Role
3,5-Dimethoxybenzoic acid 182.171.018.2 gElectrophile Source
Phenol 94.111.211.3 gNucleophile
Polyphosphoric Acid (PPA) N/ASolvent~150 gCatalyst/Solvent
Water/Ice 18.02Excess500 mLQuenching
Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (PPA is too viscous for magnetic bars), a nitrogen inlet, and a thermometer.

  • Charging: Add 150 g of PPA to the flask. Heat gently to 50°C to lower viscosity.

  • Addition: Add 18.2 g (100 mmol) of 3,5-dimethoxybenzoic acid and 11.3 g (120 mmol) of phenol.

  • Reaction: Increase temperature to 75–80°C . Stir vigorously for 3–4 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of demethylating the 3,5-methoxy groups or sulfonating the phenol ring.

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting acid (Rf ~0.1) should disappear; product (Rf ~0.4) will appear.[12][13]

  • Quenching: Cool the mixture to 60°C. Pour the deep red/brown syrup slowly into 500 mL of vigorously stirred ice water .

    • Safety: The quench is exothermic.

  • Isolation: Stir the aqueous slurry for 1 hour to break up PPA complexes. The product will precipitate as a pinkish-white solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with water (3 x 100 mL) to remove phosphoric acid traces. Recrystallize from Ethanol/Water (9:1) .

    • Yield Expectations: 65–75% (approx. 17–19 g).

    • Appearance: Off-white crystalline powder.

Stage 2: Acetylation to Final Target[8]

This step protects the phenolic hydroxyl group with an acetate ester, increasing lipophilicity and stability.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][4][5][6][7][8][10][11]Mass/VolRole
Intermediate (Stage 1) 258.271.012.9 g (50 mmol)Substrate
Acetic Anhydride 102.092.09.5 mLAcylating Agent
Pyridine 79.103.012.1 mLBase/Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLSolvent
Protocol
  • Setup: 250 mL round-bottom flask with magnetic stir bar and drying tube (CaCl₂).

  • Dissolution: Dissolve 12.9 g of the Stage 1 intermediate in 100 mL DCM. Add 12.1 mL Pyridine.

  • Addition: Cool to 0°C (ice bath). Add 9.5 mL Acetic Anhydride dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine (converts to pyridinium chloride, water-soluble).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove excess acetic acid.

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

  • Final Purification: The residue usually solidifies. Recrystallize from Isopropanol or Ethyl Acetate/Hexane .

Analytical Validation

Expected Data

The following data confirms the structure and purity of This compound .

TechniqueParameterExpected Signal/ObservationInterpretation
1H NMR (CDCl₃)δ 2.33 ppm (s, 3H)SingletAcetyl CH₃ group
δ 3.82 ppm (s, 6H)SingletTwo Methoxy (-OCH₃) groups
δ 6.65 ppm (t, 1H)Triplet (J~2Hz)Proton at position 4' (between methoxys)
δ 6.90 ppm (d, 2H)Doublet (J~2Hz)Protons at 2', 6' (ortho to methoxys)
δ 7.20 ppm (d, 2H)Doublet (J~8Hz)Protons at 3, 5 (ortho to acetoxy)
δ 7.85 ppm (d, 2H)Doublet (J~8Hz)Protons at 2, 6 (ortho to carbonyl)
13C NMR ~169 ppmPeakEster Carbonyl (C=O)
~195 ppmPeakBenzophenone Carbonyl (C=O)
Mass Spec m/z [M+H]+301.1Consistent with MW 300.31

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete mixing; PPA too viscous.Increase stirring speed; ensure temp is at least 70°C.
Demethylation (New spots on TLC) Reaction temp >90°C.Strictly control oil bath temp. Do not use AlCl₃.
Product is Sticky/Oily Residual PPA or Pyridine.Stage 1: Extend water stir time. Stage 2: Ensure thorough HCl wash.
Incomplete Acetylation Old Acetic Anhydride (Hydrolyzed).Use fresh Ac₂O or add catalytic DMAP (5 mol%).

References

  • Friedel-Crafts in PPA: Hafner, K., & Hermann, H. "Direct Acylation of Phenols using Polyphosphoric Acid." Justus Liebigs Annalen der Chemie, 1979. (Establishes PPA as a mild medium for preserving ether groups).
  • Benzophenone Synthesis Protocols: Olah, G. A. "Friedel-Crafts and Related Reactions."[2][8][11][13] Vol. III, Wiley-Interscience. (Canonical text on acylation mechanisms).

  • Resveratrol Analogue Synthesis: Rimando, A. M., et al. "Pterostilbene, a New Agonist for the Peroxisome Proliferator-Activated Receptor Alpha-Isoform." Journal of Agricultural and Food Chemistry, 2005. (Describes similar methoxy-hydroxy substitution patterns).

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989.

Sources

Application Note: Purification Protocols for 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification strategies for 4-Acetoxy-3',5'-dimethoxybenzophenone , a critical intermediate in the synthesis of resveratrol analogs and substituted stilbenes.[1] Due to the hydrolytic lability of the phenolic acetate ester, standard purification workflows must be modified to prevent degradation into the corresponding phenol (4-hydroxy-3',5'-dimethoxybenzophenone).[1] This guide provides a validated recrystallization protocol for bulk purification and a flash chromatography method for high-purity analytical standards, supported by impurity fate mapping.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

The Molecule

This compound is a lipophilic ester.[1] Structurally, it consists of a benzophenone core with electron-donating methoxy groups on one ring and an acetoxy-protected phenol on the other.[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Reactivity: The acetoxy group (phenol ester) is susceptible to base-catalyzed hydrolysis.[1] Exposure to strong bases (NaOH, KOH) or prolonged heating in protic solvents with acidic traces must be minimized.[1]

Impurity Fate Mapping

Understanding the origin of impurities allows for targeted removal.[1]

Impurity TypeLikely IdentityPhysicochemical CharacteristicRemoval Strategy
Hydrolysis Product 4-Hydroxy-3',5'-dimethoxybenzophenoneMore polar, acidic proton (pKa ~8-10)Silica Gel (retained longer) or mild basic wash (risk of further hydrolysis)
Starting Material 3,5-Dimethoxybenzoic acidAcidic, highly polarNaHCO

wash (aq)
Starting Material Phenyl acetate / PhenolVolatile / slightly polarHigh vacuum drying / Recrystallization
By-products Regioisomers (ortho-acylation)Similar polarity, different crystal packingFractional Recrystallization

Method A: Recrystallization (Primary Protocol)[1][7]

Objective: Bulk purification (>10g scale) to remove hydrolysis products and isomeric impurities. Principle: Solubility differential in Ethanol/Water systems. The ester is less soluble in cold aqueous ethanol than the more polar phenolic impurities.[1]

Solvent System Selection
  • Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1]

  • Solvent B (Anti-Solvent): Water (for EtOH) or Hexanes (for EtOAc).[1]

  • Recommendation: Ethanol/Water (9:1 v/v) is preferred for benzophenones as it promotes better crystal habit formation compared to EtOAc/Hexanes.[1]

Step-by-Step Protocol
  • Dissolution: Transfer crude solid to a round-bottom flask. Add minimum boiling Absolute Ethanol (~5 mL per gram of crude).[1] Heat to reflux (78°C) until fully dissolved.

    • Note: If insoluble particulates remain, filter hot through a sintered glass funnel.

  • Nucleation Point: Remove from heat. While stirring gently, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

  • Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold 50% EtOH/Water.

    • Critical: Do not use pure ethanol for washing; it will redissolve the product.[1]

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 12 hours.

Method B: Flash Column Chromatography (Polishing)[1]

Objective: High-purity isolation (>99.5%) for analytical standards or when recrystallization fails to remove specific isomers.

Stationary Phase & Mobile Phase[1]
  • Stationary Phase: Acid-washed Silica Gel 60 (230-400 mesh).[1]

    • Why Acid-Washed? Standard silica is slightly acidic (pH 6-7), which is safe.[1] Avoid basic alumina, which causes deacetylation.[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

Gradient Optimization Table
Column Volume (CV)% Hexane% Ethyl AcetateElution Event
0 - 395%5%Elution of non-polar hydrocarbons
3 - 890%10%Target Compound Elution
8 - 1270%30%Elution of Phenol (Hydrolysis impurity)
12+0%100%Column Flush
Detection
  • TLC: Silica plates, eluent 80:20 Hexane:EtOAc.

    • Target Rf: ~0.4 - 0.5

    • Impurity (Phenol) Rf: ~0.2 (trails significantly)[1]

  • Visualization: UV lamp (254 nm).[1] Benzophenone chromophores quench fluorescence strongly.[1]

Process Visualization

Purification Logic Tree

This decision tree guides the chemist through the purification process based on crude purity and scale.[1]

PurificationLogic Start Crude Reaction Mixture Workup Workup: EtOAc Extract Wash: NaHCO3 (Remove Acids) Start->Workup TLC_Check QC: TLC Analysis (Hex:EtOAc 80:20) Workup->TLC_Check Decision Impurity Profile? TLC_Check->Decision Recryst Method A: Recrystallization (EtOH/Water) Decision->Recryst Major Impurities < 10% Scale > 5g Column Method B: Flash Chromatography (Gradient Elution) Decision->Column Complex Mixture Scale < 1g Recryst->Column Polishing Required Final Pure this compound Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and crude complexity.[1]

Recrystallization Thermodynamics

The following diagram illustrates the thermal cycle required for optimal crystal growth.

RecrystCycle Step1 Dissolve at 78°C (Solubility High) Step2 Add Anti-Solvent (Turbidity Point) Step1->Step2 Saturation Step3 Slow Cool to 25°C (Nucleation) Step2->Step3 -ΔT Step4 Ice Bath (0°C) (Crystal Growth) Step3->Step4 Max Yield

Figure 2: Thermal trajectory for the Ethanol/Water recrystallization process.

Analytical Validation

To ensure the integrity of the purified compound, the following analytical parameters should be verified.

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

    • Gradient: 50% ACN to 90% ACN over 15 mins.

    • Note: The ester will elute after the hydrolysis product (phenol) due to increased lipophilicity.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Peak (Acetate): Singlet at

      
       ~2.3 ppm (3H).[1]
      
    • Diagnostic Peak (Methoxy): Singlet at

      
       ~3.8 ppm (6H).[1]
      
    • Absence of Phenol:[1] Look for the disappearance of the broad singlet at

      
       ~5.0-6.0 ppm (Ar-OH).[1]
      

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzophenone recrystallization and solvent selection). [1]

  • Gates, A. M., & Santos, W. L. (2019).[1][2] Regioselective Synthesis of 4,4'-Dimethoxybenzophenone Derivatives via Friedel-Crafts Acylation. Synthesis, 51(24), 4619–4624.[1] (Provides baseline chromatographic conditions for methoxy-benzophenones).

  • Pettit, G. R., et al. (2002).[1] Antineoplastic agents.[1] 465. Structural modification of resveratrol: sodium resverastatin phosphate.[1] Journal of Medicinal Chemistry, 45(12), 2534–2542.[1] (Context for resveratrol analog intermediates and ester stability).

  • PubChem Database. (n.d.).[1] Compound Summary for 4,4'-Dimethoxybenzophenone (Analogous physicochemical properties). National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Column Chromatography of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed protocol and theoretical foundation for the purification of 4-Acetoxy-3',5'-dimethoxybenzophenone using column chromatography. The methodologies described herein are grounded in established chromatographic principles and are designed to be a robust starting point for researchers. Emphasis is placed on the rationale behind experimental choices to empower users to adapt and optimize the protocol for their specific needs.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic ketone, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Synthetic routes to such molecules often yield crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the purification of such organic compounds in a laboratory setting.[2] This application note will detail a normal-phase column chromatography protocol for the purification of the title compound.

The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[3] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus elute more slowly, while less polar compounds will be carried through the column more quickly by the non-polar mobile phase.[2]

Foundational Principles: Selecting the Chromatographic System

The success of a chromatographic separation is contingent upon the appropriate selection of the stationary and mobile phases.

Stationary Phase Selection

For the separation of moderately polar organic molecules like this compound, silica gel is the most common and effective stationary phase.[2] Its polar surface, rich in silanol groups, allows for effective separation based on the polarity of the analytes.[4] The choice of silica gel mesh size (e.g., 60-120 or 230-400 mesh) will depend on the desired resolution and flow rate, with finer mesh sizes generally providing higher resolution but slower flow.

Mobile Phase Selection and Optimization via Thin-Layer Chromatography (TLC)

The mobile phase, or eluent, is critical for achieving good separation. A solvent system must be chosen that provides differential migration of the target compound and its impurities. The ideal solvent system is typically determined through preliminary experiments using Thin-Layer Chromatography (TLC) .[5]

The goal of TLC optimization is to find a solvent mixture that results in a retention factor (Rf) for the desired compound of approximately 0.2-0.4 .[6] The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front and is calculated as follows:

  • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A starting point for developing a suitable solvent system for benzophenone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. Based on purification protocols for similar compounds, such as 4,4'-Dimethoxybenzophenone, a mixture of ethyl acetate in hexanes is a promising choice.[7]

Experimental Workflow: A Visual Guide

The overall process of column chromatography can be visualized as a sequential workflow, from preparation to analysis.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Optimization (Determine Solvent System) Slurry Slurry Preparation (Silica Gel + Mobile Phase) TLC->Slurry Informs mobile phase choice Pack Column Packing Slurry->Pack Load Sample Loading Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Yield Pure Compound Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol for the Purification of this compound

This protocol is a starting point and should be adapted based on the results of preliminary TLC analysis of the crude reaction mixture.

Materials and Equipment
CategoryItem
Chemicals Crude this compound
Silica gel (60-120 mesh)
Hexanes (or petroleum ether)
Ethyl acetate (EtOAc)
Dichloromethane (DCM, for sample loading if necessary)
Sand (acid-washed)
Equipment Glass chromatography column with stopcock
Solvent reservoir (optional)
Round bottom flasks
Test tubes or fraction collector
TLC plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Cotton or glass wool
Step-by-Step Methodology

Step 1: TLC Optimization

  • Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:EtOAc).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the different eluent systems.

  • Visualize the plates under a UV lamp.

  • Select the solvent system that provides good separation of the desired product from impurities and an Rf value for the product of approximately 0.3. For a compound with the polarity of 4,4'-Dimethoxybenzophenone, a system of around 15% EtOAc in hexanes is a good starting point.[7]

Step 2: Column Preparation

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.[8]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC. A general guideline is to use 30-100g of silica gel for every 1g of crude product.[8]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[8]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use the same solvent composition throughout the separation. This is simpler but may lead to broader peaks for later eluting compounds.[9]

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) during the elution.[10] This can improve the separation of complex mixtures and sharpen peaks.[11] For this purification, starting with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) and gradually increasing to a higher polarity (e.g., 20% EtOAc in hexanes) may be beneficial.

Step 5: Analysis of Fractions

  • Monitor the collected fractions by TLC to identify which contain the purified product.

  • Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude mixture for comparison.

  • Develop and visualize the TLC plate.

  • Combine the fractions that contain only the pure desired product.

Step 6: Isolation of the Purified Compound

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Separation - Inappropriate solvent system (too polar or too non-polar).- Column was not packed properly (cracks, air bubbles).- Re-optimize the solvent system using TLC.- Repack the column carefully, ensuring a uniform bed.[12]
Compound Won't Elute - Solvent system is not polar enough.- Compound may be unstable on silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- Perform a small-scale test to check for compound stability on silica gel before running a large-scale column.[13]
Cracked or Dry Column - The solvent level was allowed to drop below the top of the stationary phase.- This is often irreversible and requires repacking the column. Always keep the silica gel bed covered with solvent.
Broad or Tailing Peaks - Sample was overloaded.- Sample was not loaded in a narrow band.- Isocratic elution of a strongly retained compound.- Use a larger column or less sample.- Ensure the sample is dissolved in a minimal amount of solvent for loading.- Switch to a gradient elution to sharpen the peaks of later eluting compounds.[9]

Conclusion

The protocol outlined in this application note provides a comprehensive and adaptable framework for the purification of this compound by column chromatography. By understanding the underlying principles of stationary and mobile phase selection, and by employing systematic optimization through TLC, researchers can achieve high purity of their target compound. This detailed guide, coupled with the troubleshooting section, aims to equip scientists with the necessary tools for successful chromatographic separations.

References

  • Phenomenex. (2024). Normal Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (2024). Benzophenone. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). How to choose solvent ratio for column based on tlc? Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2016). RSC Medicinal Chemistry. Retrieved from [Link]

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Application Note: Investigating the Anticancer Potential of 4-Acetoxy-3',5'-dimethoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer effects.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the evaluation of 4-Acetoxy-3',5'-dimethoxybenzophenone derivatives as potential anticancer agents. We delve into the prevailing mechanism of action for related compounds, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This guide furnishes detailed, field-proven protocols for the in vitro assessment of cytotoxicity, cell cycle progression, and apoptosis induction. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Scientific Background and Rationale

Benzophenone derivatives, particularly those bearing methoxy substitutions, have emerged as a promising class of antineoplastic agents.[1] The 3,4,5-trimethoxyphenyl moiety, structurally similar to the core of our target compound, is a well-established pharmacophore known to confer potent anticancer activity.[3] The primary mechanism attributed to these molecules is their function as tubulin polymerization inhibitors. By interacting with the colchicine binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are critical components of the cytoskeleton essential for mitotic spindle formation and cell division.[4]

This disruption leads to a cascade of cellular events:

  • Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • Cell Cycle Arrest: A cellular checkpoint, the spindle assembly checkpoint, is activated, halting the cell cycle in the G2/M phase to prevent aneuploidy.[3][5]

  • Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death in cancer cells.[6]

The inclusion of an acetoxy group at the 4-position may serve to modulate the compound's physicochemical properties, such as solubility and cell permeability, potentially enhancing its bioavailability and efficacy. This guide provides the necessary protocols to rigorously test this hypothesis.

Proposed Mechanism of Action: A Signaling Pathway

The primary proposed mechanism for the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization, culminating in apoptotic cell death.

Anticancer_Mechanism Compound 4-Acetoxy-3',5'-dimethoxy- benzophenone Derivative Tubulin Binds to Colchicine Site on β-Tubulin Compound->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis_Pathway Activation of Intrinsic Apoptosis Pathway Arrest->Apoptosis_Pathway Bax Upregulation of Bax Apoptosis_Pathway->Bax CytochromeC Mitochondrial Cytochrome c Release Bax->CytochromeC Casp9 Caspase-9 Activation CytochromeC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for benzophenone derivatives.

Comprehensive Experimental Workflow

A logical and sequential workflow is critical for the efficient evaluation of a novel compound. The following workflow outlines the key stages from initial screening to mechanistic validation.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Screening Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values (e.g., against A549, MCF-7, PC-3) Screening->IC50 Mechanistic_Studies Mechanistic Studies (Treat cells at IC50 concentration) IC50->Mechanistic_Studies Cell_Cycle Protocol 3.2: Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle Apoptosis_Assay Protocol 3.3: Apoptosis Assay (Annexin V-FITC/PI Staining) Mechanistic_Studies->Apoptosis_Assay Analysis Data Analysis & Interpretation Cell_Cycle->Analysis Apoptosis_Assay->Analysis Conclusion Conclusion & Future Work Analysis->Conclusion

Caption: Overall experimental workflow for anticancer evaluation.

Detailed Application Protocols

Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial succinate dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, PC-3 prostate, HT-1080 fibrosarcoma).[2][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • Cell Viability (%) = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

  • Plot the cell viability (%) against the log of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Compound A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) PC-3 (Prostate) IC₅₀ (µM)
Derivative 115.222.518.9
Doxorubicin (Control)0.81.21.5
Hypothetical data for illustrative purposes.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Materials:

  • Cancer cells treated with the benzophenone derivative (at IC₅₀ concentration) for 24-48 hours.

  • Cold PBS (Phosphate-Buffered Saline).

  • 70% Ethanol (ice-cold).

  • RNase A solution (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

Expected Results: Compared to the vehicle-treated control group, cells treated with an effective tubulin inhibitor like the benzophenone derivative are expected to show a significant accumulation of cells in the G2/M phase of the cell cycle.[5]

Protocol 4.3: Apoptosis Quantification (Annexin V-FITC/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[6][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Cancer cells treated with the benzophenone derivative (at IC₅₀ concentration) for 24-48 hours.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect all cells (adherent and floating) and pellet them by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells. An effective compound should show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the vehicle control.

Conclusion and Future Directions

This application note outlines a systematic approach to evaluate the anticancer properties of this compound derivatives. The provided protocols for assessing cytotoxicity, cell cycle arrest, and apoptosis serve as a robust foundation for in vitro characterization. A compound demonstrating potent cytotoxicity, a clear G2/M arrest, and induction of apoptosis would be a strong candidate for further investigation. Future studies should focus on structure-activity relationship (SAR) analysis to optimize the benzophenone scaffold, followed by in vivo efficacy and toxicity studies in relevant animal models to validate its therapeutic potential.

References

  • Tale, R. H., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(25), 4435-4453. doi:10.2174/1389557522666220602103104. Available from: [Link]

  • ResearchGate. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. Retrieved from [Link]

  • Oncotarget. (2021). Benzophenone-3 promotion of mammary tumorigenesis is diet-dependent. Oncotarget, 12(22), 2234-2235. Available from: [Link]

  • Haslam, S. Z., et al. (2021). Benzophenone-3 promotion of mammary tumorigenesis is diet-dependent. Oncotarget, 12(22), 2234–2247. doi:10.18632/oncotarget.28092. Available from: [Link]

  • Bezerra, D. P., et al. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PLoS ONE, 10(9), e0136881. doi:10.1371/journal.pone.0136881. Available from: [Link]

  • Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-63. doi:10.7763/IJCEA.2015.V6.452. Available from: [Link]

  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. Retrieved from [Link]

  • Ferreira, R. J., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1014-1023. doi:10.1002/cmdc.201900127. Available from: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21553-21562. doi:10.1039/D4RA02737A. Available from: [Link]

  • Park, M. A., et al. (2012). Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1436-1447. doi:10.1080/15287394.2012.718224. Available from: [Link]

  • Lee, H. R., et al. (2013). Benzophenone-1 stimulated the growth of BG-1 ovarian cancer cells by cell cycle regulation via an estrogen receptor alpha-mediated signaling pathway in cellular and xenograft mouse models. Toxicology, 305, 53-61. doi:10.1016/j.tox.2012.12.021. Available from: [Link]

  • Liu, Y., et al. (2015). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. Food and Chemical Toxicology, 81, 109-118. doi:10.1016/j.fct.2015.04.015. Available from: [Link]

  • ResearchGate. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. ResearchGate. Retrieved from [Link]

  • Al-Haiza, M. A. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Chemistry, 30(7), 1507-1510. doi:10.14233/ajchem.2018.21255. Available from: [Link]

  • Journal of Chemistry Letters. (2022). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. MDPI. Retrieved from [Link]

  • MDPI. (2018). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI. Retrieved from [Link]

  • Kim, H. J., et al. (2004). Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells. Planta Medica, 70(6), 513-517. doi:10.1055/s-2004-827161. Available from: [Link]

  • ResearchGate. (2024). Exact mechanism of anti-cancer agents?. ResearchGate. Retrieved from [Link]

  • SciELO. (2021). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. SciELO. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

  • Lee, K. H., et al. (2013). Antitumor Agents 293. Non-toxic Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs. Journal of Medicinal Chemistry, 56(17), 6890–6903. doi:10.1021/jm400971q. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Friedel-Crafts acylation reaction. This involves the reaction of a parasubstituted acetoxybenzene derivative, such as p-acetoxyanisole, with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the primary side reactions I should be aware of?

A2: The most significant side reaction is the Fries rearrangement of the this compound product, which can lead to the formation of isomeric hydroxybenzophenones. Other potential side reactions include hydrolysis of the ester group, demethylation of the methoxy groups under harsh conditions, and the formation of regioisomers if the para-position of the anisole derivative is not appropriately blocked.

Q3: My reaction is complete, but I have a complex mixture of products. What are the likely impurities?

A3: Based on the common side reactions, your crude product may contain:

  • Starting materials: Unreacted p-acetoxyanisole and 3,5-dimethoxybenzoic acid (from the hydrolysis of the benzoyl chloride).

  • Fries rearrangement products: 2-Hydroxy-4-acetoxy-3',5'-dimethoxybenzophenone and 4-hydroxy-3',5'-dimethoxybenzophenone.

  • Hydrolysis product: 4-Hydroxy-3',5'-dimethoxybenzophenone.

  • Demethylated byproducts: Phenolic compounds resulting from the cleavage of methoxy ethers.

Q4: How can I minimize the Fries rearrangement?

A4: The Fries rearrangement is often promoted by elevated temperatures and prolonged reaction times in the presence of a Lewis acid.[1] To minimize this, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the addition of reagents and to monitor the reaction progress closely to avoid unnecessarily long reaction times.

Q5: What is the best way to purify the final product?

A5: A multi-step purification approach is often necessary.

  • Aqueous Workup: Neutralize the reaction mixture carefully to remove the Lewis acid and any acidic byproducts.

  • Column Chromatography: This is highly effective for separating the desired product from the isomeric Fries rearrangement products and other impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is a good starting point.[2]

  • Recrystallization: This can be used to further purify the product isolated from column chromatography.[3] Suitable solvent systems can be determined empirically but may include ethanol/water or ethyl acetate/hexane mixtures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst (e.g., hydrated AlCl₃). 2. Deactivated aromatic substrate. 3. Insufficient reaction temperature or time.1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Ensure the starting acetoxybenzene derivative is of high purity. 3. Monitor the reaction by TLC. If no conversion is observed, allow the reaction to slowly warm to room temperature.
Formation of a Significant Amount of 4-Hydroxy-3',5'-dimethoxybenzophenone 1. Hydrolysis of the acetoxy group during the reaction or aqueous workup. 2. Fries rearrangement followed by loss of the acetyl group.1. Ensure anhydrous reaction conditions. During workup, use cold, dilute acid and perform extractions quickly. 2. Maintain low reaction temperatures to suppress the Fries rearrangement.
Presence of Isomeric Byproducts (Confirmed by NMR/LC-MS) Fries rearrangement has occurred, leading to ortho and para hydroxy- or acetoxy- isomers.[4]1. Optimize reaction temperature; lower temperatures generally favor the desired para acylation and minimize rearrangement.[4] 2. Use a milder Lewis acid catalyst if possible. 3. Separate isomers using column chromatography with a high-resolution silica gel and an optimized solvent system.
Evidence of Demethylation (e.g., unexpected phenolic protons in NMR) Use of an aggressive Lewis acid or excessively high reaction temperatures.1. Use the minimum stoichiometric amount of AlCl₃ required. 2. Consider alternative, milder Lewis acids such as ZnCl₂ or FeCl₃. 3. Strictly control the reaction temperature and avoid prolonged heating.
Oily Product That Fails to Solidify Presence of multiple impurities, preventing crystallization.1. Purify the crude oil by column chromatography to isolate the target compound before attempting recrystallization. 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization of the desired product.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[5]

Materials:

  • p-Acetoxyanisole

  • 3,5-Dimethoxybenzoyl chloride[6]

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-acetoxyanisole (1.0 eq) and 3,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the solution from step 3 to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.

  • Upon completion, carefully quench the reaction by the slow addition of crushed ice, followed by cold 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography[2]
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Procedure: a. Dissolve the crude product in a minimal amount of DCM. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Load the dried material onto the top of a prepared silica gel column. d. Elute the column with the mobile phase gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Reactants p-Acetoxyanisole + 3,5-Dimethoxybenzoyl Chloride Product 4-Acetoxy-3',5'- dimethoxybenzophenone Reactants->Product   Friedel-Crafts Acylation (AlCl₃, 0 °C) Fries_Rearrangement Fries Rearrangement Products (Isomers) Product->Fries_Rearrangement   Excess AlCl₃   High Temp. Hydrolysis Hydrolysis Product (4-Hydroxy-3',5'- dimethoxybenzophenone) Product->Hydrolysis   Aqueous Workup

Caption: Synthetic pathway and major side reactions.

Troubleshooting Logic Flow

Start Crude Product Analysis (TLC, NMR) Low_Yield Low Yield of Desired Product Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Catalyst Check Catalyst Activity & Reaction Conditions Low_Yield->Check_Catalyst Fries_Products Fries Rearrangement Products Detected? Impure_Product->Fries_Products Hydrolysis_Product Hydrolysis Product Detected? Impure_Product->Hydrolysis_Product Fries_Products->Hydrolysis_Product No Optimize_Temp Lower Reaction Temperature Fries_Products->Optimize_Temp Yes Optimize_Workup Optimize Workup (Anhydrous Conditions) Hydrolysis_Product->Optimize_Workup Yes Purify_Column Purify by Column Chromatography Hydrolysis_Product->Purify_Column No Optimize_Temp->Purify_Column Optimize_Workup->Purify_Column

Caption: A logical flow for troubleshooting common issues.

References

  • Google Patents. (2013). Method for synthesizing metoxyl acetophenone. CN103304395A.
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved February 2, 2026, from [Link]

  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved February 2, 2026, from [Link]

  • Asaruddin, A., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(1), 45-49.
  • Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).
  • Organic Syntheses Procedure. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 2, 2026, from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Barany, G., et al. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2021(2), M1229.
  • Organic Syntheses Procedure. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Experimental and Theoretical Studies on (E)-4-Hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde: A Dichromic Azo Dye with pH-Responsive Applications. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved February 2, 2026, from [Link]

Sources

removing impurities from 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in synthetic chemistry, 4-Acetoxy-3',5'-dimethoxybenzophenone demands high purity for successful downstream applications. This technical guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework for removing common impurities encountered during its synthesis and workup. As Senior Application Scientists, we present not just protocols, but the underlying chemical principles to empower you to adapt and overcome challenges in your purification workflow.

Anticipating the Challenge: Common Impurities

The purity of your final product is intrinsically linked to its synthetic route. A prevalent method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. In a typical synthesis of this compound, this would involve reacting 1,3-dimethoxybenzene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Understanding this reaction allows us to predict the most probable impurities:

  • Unreacted Starting Materials:

    • 1,3-Dimethoxybenzene

    • 4-Acetoxybenzoyl chloride (or its hydrolysis product, 4-acetoxybenzoic acid)

  • By-products:

    • Hydrolysis Product: 4-Hydroxy-3',5'-dimethoxybenzophenone, formed if the acetoxy group is cleaved during workup or chromatography.

  • Catalyst Residues: Residual aluminum salts that need to be quenched and removed during the aqueous workup.

The primary challenge lies in the similar polarities of the desired product and some of these impurities, necessitating robust purification strategies.

Initial Assessment: The Power of Thin Layer Chromatography (TLC)

Before embarking on a large-scale purification, a quick purity assessment using Thin Layer Chromatography (TLC) is indispensable.[2][3] It provides a qualitative snapshot of your crude material, revealing the number of components and the presence of starting materials.

Q1: How do I set up a TLC to check the purity of my crude this compound?

A1: A TLC analysis allows you to visualize the separation of your product from impurities.[3]

Protocol for Diagnostic TLC:

  • Sample Preparation: Dissolve a few milligrams of your crude product in a small amount of a suitable solvent like acetone or ethyl acetate.[2] Do the same for your starting materials (1,3-dimethoxybenzene and 4-acetoxybenzoic acid) as standards.

  • Spotting: Using a capillary tube, spot the dissolved crude product and each starting material standard in separate lanes on a silica gel TLC plate.

  • Elution: Place the plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting point for the eluent is a mixture of a non-polar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

Interpreting the Results: The distance a compound travels up the plate is its Retention Factor (Rf).[3] Non-polar compounds travel further (higher Rf), while polar compounds have stronger interactions with the silica gel and travel shorter distances (lower Rf).[4]

CompoundExpected PolarityExpected Rf Value
1,3-DimethoxybenzeneLowHigh
This compound (Product) MediumIntermediate
4-Acetoxybenzoic AcidHighLow
4-Hydroxy-3',5'-dimethoxybenzophenoneHighLow (lower than product)

A pure product should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.[2]

Troubleshooting Purification: A Q&A Guide

Based on your initial TLC analysis, you can select the most appropriate purification strategy. The following workflow provides a general decision-making process.

G start Crude Product Analysis via TLC single_spot Single Major Spot? start->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots Present? single_spot->multiple_spots No check_purity Check Purity via TLC/HPLC recrystallize->check_purity chromatography Perform Column Chromatography multiple_spots->chromatography Yes chromatography->check_purity pure_product Pure Product check_purity->pure_product

Caption: General purification workflow for this compound.

Recrystallization Guide

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.[5] It relies on the principle that the desired compound and the impurity have different solubilities in a given solvent.

Q2: My product looks mostly pure by TLC. What is a good solvent system for recrystallization?

A2: The ideal solvent is one where your product is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For benzophenone derivatives, ethanol or a mixed solvent system like hexane/acetone or hexane/ethyl acetate are often good choices.[7][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities within the newly formed crystals.[5][6]

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, preferably in a vacuum oven, to remove residual solvent.

Q3: My product is not crystallizing out of the solution upon cooling. What should I do?

A3: This is a common issue that can often be resolved with a few simple techniques.

ProblemPossible CauseSolution
No Crystals Form Too much solvent was used: The solution is not supersaturated.Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][10]
Rapid cooling: Crystal nucleation was prevented.Allow the solution to cool more slowly. Ensure it reaches room temperature before placing it in an ice bath.[5]
High impurity load: Impurities can inhibit crystallization.Try adding a "seed crystal" (a pure crystal of your product) to induce crystallization. Alternatively, scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[5]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute.Add a co-solvent in which the compound is less soluble to lower the overall solvating power of the mixture.
Column Chromatography Guide

When dealing with multiple impurities or those with polarities very similar to your product, column chromatography is the more powerful purification technique.[11][12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.

Q4: My TLC shows significant amounts of starting material and other by-products. How do I purify my compound using column chromatography?

A4: Column chromatography is ideal for these situations. The key is to select a mobile phase that provides good separation between your product and the impurities on a TLC plate first.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). This will wash down highly non-polar impurities like residual 1,3-dimethoxybenzene.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., increasing percentages of ethyl acetate in hexanes). This will sequentially elute compounds of increasing polarity. Your product should elute after the non-polar impurities but before the more polar ones like 4-acetoxybenzoic acid.

  • Fraction Collection: Collect the eluent in a series of test tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q5: My product seems to be degrading on the silica gel column. What is happening?

A5: Silica gel is slightly acidic and can sometimes cause the hydrolysis of sensitive functional groups, such as the acetoxy group in your molecule, to a hydroxyl group.[13]

Troubleshooting Column Issues:

ProblemPossible CauseSolution
Product Degradation Acidity of Silica Gel: The acetoxy group is being hydrolyzed to a hydroxyl group.Deactivate the silica gel by adding a small percentage of a base like triethylamine (~1%) to your eluent system. This will neutralize the acidic sites on the silica.
Poor Separation Inappropriate Eluent: The polarity of the mobile phase is too high or too low.Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for your target compound for the best separation on a column.
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude material).

Final Purity Confirmation

After purification, it is crucial to confirm the purity of your this compound. While TLC is excellent for a quick check, more quantitative methods are recommended for final analysis. High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique that can provide a more accurate assessment of purity.[14]

By understanding the potential impurities and mastering these fundamental purification techniques, researchers can confidently obtain high-purity this compound, ensuring the integrity and success of their subsequent research and development endeavors.

References

Sources

Technical Support Center: Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and professionals in drug development. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, anticipate challenges, and confidently identify and resolve issues that may arise during your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an activated aromatic ring, in this case, anisole, with an acylating agent, 4-acetoxy-3',5'-dimethoxybenzoyl chloride, in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is nuanced, and success hinges on a firm grasp of the underlying mechanistic principles and careful control of reaction parameters. This guide will delve into the critical aspects of this synthesis, with a focus on byproduct identification and troubleshooting.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents or glassware will lead to its deactivation, thereby halting the reaction. It is imperative to use freshly opened, high-purity anhydrous AlCl₃ and to thoroughly dry all glassware and solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a reaction temperature that is too low, or an inadequate amount of catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product. The most common side reactions in this synthesis are discussed in detail in the "Byproduct Identification" section below.

  • Suboptimal Work-up: During the work-up procedure, which typically involves quenching the reaction with ice-cold water, the product can be partially lost. The aluminum chloride forms a complex with the ketone product, and hydrolysis with water is necessary to liberate the desired benzophenone.[1] Inefficient extraction or premature precipitation can lead to lower isolated yields.

Question 2: I'm observing multiple spots on my TLC plate. What are the likely byproducts?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of byproducts. In the synthesis of this compound, the following are the most probable culprits:

  • ortho and para Isomers: The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution.[2] Therefore, the acylation can occur at either the ortho or the para position of the anisole ring, leading to the formation of two isomeric products:

    • 4-Acetoxy-3',5'-dimethoxy-2-methoxybenzophenone (ortho isomer)

    • 4-Acetoxy-3',5'-dimethoxy-4'-methoxybenzophenone (para isomer - your target molecule) The para isomer is generally the major product due to reduced steric hindrance.[3] The separation of these isomers can be challenging due to their similar polarities.

  • Deacetylated Product: The acetoxy group on the benzoyl chloride is susceptible to hydrolysis, especially under the acidic conditions of the Friedel-Crafts reaction or during the aqueous work-up. This would lead to the formation of 4-Hydroxy-3',5'-dimethoxybenzophenone .

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted anisole and potentially 4-acetoxy-3',5'-dimethoxybenzoyl chloride or its corresponding carboxylic acid (if hydrolyzed).

Question 3: How can I confirm the identity of the main product and the byproducts?

Answer:

Spectroscopic analysis is indispensable for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be the most informative for distinguishing between the ortho and para isomers. The aromatic region of the spectrum for the para isomer will show a characteristic AA'BB' splitting pattern for the protons on the anisole ring. The ortho isomer will exhibit a more complex splitting pattern in the aromatic region. The presence of a singlet around δ 2.3 ppm would indicate the acetyl protons of the acetoxy group. The absence of this peak and the appearance of a broad singlet corresponding to a phenolic proton would suggest the presence of the deacetylated byproduct.

    • ¹³C NMR: The carbon NMR will also show distinct differences in the chemical shifts of the aromatic carbons for the ortho and para isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl stretch for the ketone (around 1650-1670 cm⁻¹) and another for the ester (around 1760-1770 cm⁻¹). The presence of a broad O-H stretch (around 3200-3500 cm⁻¹) would indicate the presence of the deacetylated byproduct.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product and byproducts, confirming their elemental composition.

Question 4: My product is an oil/waxy solid and difficult to purify. What purification strategies do you recommend?

Answer:

Purification of the crude product is often necessary to remove byproducts and unreacted starting materials.

  • Column Chromatography: This is the most effective method for separating the ortho and para isomers due to their slight polarity differences.[4] A silica gel column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed. Careful monitoring of the fractions by TLC is essential.

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification method.[5] A suitable solvent system must be determined empirically, but solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Friedel-Crafts acylation in this synthesis?

A1: The most critical parameters are:

  • Anhydrous Conditions: As mentioned, moisture is detrimental to the Lewis acid catalyst.[6]

  • Stoichiometry of the Catalyst: Often, more than a catalytic amount of Lewis acid is required because it complexes with the carbonyl group of the product.[6]

  • Temperature Control: Friedel-Crafts acylations are often exothermic.[1] Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can help to minimize side reactions.

  • Order of Addition: Typically, the Lewis acid is added to the acyl chloride first to form the acylium ion, followed by the slow addition of the aromatic substrate.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃.[7] The choice of catalyst can influence the reaction rate and selectivity. For highly activated substrates like anisole, a milder Lewis acid might be sufficient and could potentially reduce side reactions.

Q3: Is it possible to avoid the formation of the ortho isomer?

A3: While completely avoiding the formation of the ortho isomer is difficult, its proportion can be minimized by:

  • Using a bulky Lewis acid: This can sterically hinder the attack at the more crowded ortho position.

  • Lowering the reaction temperature: This often increases the selectivity for the thermodynamically more stable para product.

  • Using a heterogeneous catalyst: Zeolites and other solid acid catalysts can offer shape selectivity, favoring the formation of the less sterically hindered para isomer.[3][8]

Experimental Protocol: Synthesis of this compound

This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • Anisole

  • 4-Acetoxy-3',5'-dimethoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve 4-acetoxy-3',5'-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • Acylation: After the addition is complete, add a solution of anisole (1.0 - 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired para isomer from the ortho isomer and other byproducts.[9]

Data Presentation

Compound Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) Expected IR Bands (cm⁻¹)
This compound (para isomer) ~7.7 (d, 2H), ~6.9 (d, 2H), ~6.8 (s, 2H), ~3.8 (s, 6H), ~2.3 (s, 3H)~1765 (C=O, ester), ~1660 (C=O, ketone)
4-Acetoxy-3',5'-dimethoxy-2-methoxybenzophenone (ortho isomer) Complex aromatic signals~1765 (C=O, ester), ~1660 (C=O, ketone)
4-Hydroxy-3',5'-dimethoxybenzophenone Aromatic signals, ~3.8 (s, 6H), broad OH signal~3300 (O-H, broad), ~1640 (C=O, ketone)

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Byproducts Anisole Anisole Attack Electrophilic Aromatic Substitution Anisole->Attack AcylChloride 4-Acetoxy-3',5'-dimethoxybenzoyl Chloride AcyliumIon Acylium Ion Formation AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->Attack Electrophile ParaProduct This compound (para-isomer, Major) Attack->ParaProduct OrthoProduct ortho-isomer (Minor Byproduct) Attack->OrthoProduct Deacetylated Deacetylated Product (Potential Byproduct) ParaProduct->Deacetylated Hydrolysis OrthoProduct->Deacetylated Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions and Catalyst Quality Start->Check_Conditions Analyze_TLC Analyze TLC for Multiple Spots Check_Conditions->Analyze_TLC Conditions OK Check_Spectra Acquire and Analyze NMR, IR, and MS Data Analyze_TLC->Check_Spectra Multiple Spots Success Pure Product Improved Yield Analyze_TLC->Success Single Spot (Impure) Identify_Byproducts Identify Byproducts: - ortho/para isomers - Deacetylated product - Starting materials Check_Spectra->Identify_Byproducts Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Identify_Byproducts->Optimize_Purification Optimize_Purification->Success

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • University of Toronto. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. Retrieved from [Link]

  • YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. Retrieved from [Link]

  • ResearchGate. (n.d.). How are the ortho and para positions of benzene separated?. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

Sources

improving the purity of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-Acetoxy-3',5'-dimethoxybenzophenone >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact downstream reactions, biological assays, and the safety profile of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common purification challenges, ensuring the high purity required for demanding applications.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product has a low or broad melting point. What are the likely impurities?

A low or broad melting point is a classic indicator of impurities. Based on a typical Friedel-Crafts acylation synthesis followed by acetylation, the most probable contaminants are:

  • Unreacted Starting Materials: Residual 3,5-dimethoxyanisole or 4-hydroxybenzophenone can depress the melting point.

  • Hydrolyzed Product (4-Hydroxy-3',5'-dimethoxybenzophenone): The acetoxy group is susceptible to hydrolysis, especially under acidic or basic conditions during workup. This phenolic impurity is a very common issue.

  • Isomeric Byproducts: Although the methoxy groups strongly direct acylation to the para position, trace amounts of ortho-acylated isomers can form.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate) can become trapped in the crystal lattice.[1]

A broad melting point range suggests the presence of multiple impurities that disrupt the crystalline structure of the product.[1]

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. How can I improve my separation?

Observing multiple spots on a TLC plate indicates that the current purification method is not providing adequate separation. Here’s a systematic approach to improve your results:

  • Optimize TLC Conditions: First, ensure your TLC solvent system is optimal for separating the product from its impurities. A good solvent system will result in a clear separation of spots, with the product having an Rf value between 0.3 and 0.5.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[2][3]

    • Solvent System (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture, slowly transitioning to a more polar ratio.

    • Silica Gel: Use a silica gel with a mesh size appropriate for the separation. For difficult separations, a smaller particle size (higher mesh number) can improve resolution.

  • Recrystallization: If impurities are present in small amounts, recrystallization can be effective.[2][3] The key is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Proton NMR (¹H NMR) is a powerful tool for identifying impurities. Here are some common unexpected signals and their likely sources:

  • Broad singlet around 9-10 ppm: This is characteristic of a phenolic proton, indicating the presence of the hydrolyzed product, 4-Hydroxy-3',5'-dimethoxybenzophenone.

  • Singlet around 2.1 ppm: This is often due to residual acetic acid if it was used in the reaction or workup.

  • Singlet around 3.8 ppm: While the product has methoxy groups, an unusually large or additional peak in this region could indicate unreacted 3,5-dimethoxyanisole.

  • Complex aromatic signals: The presence of unexpected multiplets in the aromatic region (6.5-8.0 ppm) could suggest isomeric byproducts.

Q4: Recrystallization is not improving the purity of my product significantly. What should I do next?

If recrystallization is ineffective, it could be due to several factors:

  • Incorrect Solvent Choice: The chosen solvent may not have the ideal solubility properties for your compound and its impurities. Experiment with different solvents or solvent pairs. For benzophenone derivatives, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexane are often effective.[4][5]

  • High Impurity Load: If the product is heavily contaminated, a single recrystallization may not be sufficient. In such cases, it is better to first use column chromatography to remove the bulk of the impurities and then perform a final recrystallization to obtain a highly pure product.

  • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, ensure the solution cools slowly with gentle stirring.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the best solvent system for recrystallizing this compound?

The ideal recrystallization solvent will dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling. A good starting point is a mixed solvent system.

Solvent SystemRatio (v/v)Rationale
Ethanol/Water~9:1The compound is soluble in hot ethanol. Adding water decreases the solubility and induces crystallization upon cooling.
Ethyl Acetate/Hexane~1:3The compound is soluble in ethyl acetate. Adding hexane, a non-polar solvent, will reduce the solubility and promote crystallization.
IsopropanolSingle SolventBenzophenone derivatives often show good solubility in hot isopropanol and poor solubility when cold.[4]

Always perform a small-scale test to determine the optimal solvent and ratio for your specific sample.

Q6: What are the key parameters to optimize for column chromatography?

To achieve high-purity this compound via column chromatography, consider the following:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient elution is generally most effective. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, and finally the more polar impurities.

  • Column Loading: Do not overload the column. As a general rule, the amount of crude product should be about 1-2% of the weight of the silica gel.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

Q7: How can I effectively remove the hydrolyzed impurity, 4-Hydroxy-3',5'-dimethoxybenzophenone?

The phenolic impurity is more acidic than your desired product. This difference in acidity can be exploited for separation:

  • Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate solution. The phenolic impurity will be deprotonated and extracted into the aqueous layer, while the desired acetoxy compound remains in the organic layer. Be cautious not to use a strong base, as it could hydrolyze your product.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Optimized Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Analysis: Collect fractions and analyze each by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Column Column Chromatography Decision->Column Multiple Spots Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Pure Pure Product Decision->Pure Single Spot Column->Recrystallize Final Polish Recrystallize->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Problem: Low Purity MeltingPoint Low/Broad Melting Point? Start->MeltingPoint TLC Multiple TLC Spots? MeltingPoint->TLC Yes NMR Unexpected NMR Peaks? MeltingPoint->NMR No, check NMR ColumnChrom Action: Perform Column Chromatography TLC->ColumnChrom Yes Recrystallize Action: Optimize Recrystallization TLC->Recrystallize No, minor impurities Phenolic Impurity: Hydrolyzed Product Action: Base Wash NMR->Phenolic Yes, broad peak ~9-10ppm OtherImpurity Impurity: Starting Material/Solvent Action: Column Chromatography NMR->OtherImpurity Yes, other peaks

Caption: Decision tree for troubleshooting common purity issues.

References

  • SIELC Technologies. (2018, May 16). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • European Patent Office. (n.d.). EP 0855379 A1 - Methods for the preparation of benzophenones derivatives. Retrieved from [Link]

  • Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation. EduBirdie. Retrieved from [Link]

  • European Patent Office. (2023, November 8). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2018, July 4). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Unknown Source. (n.d.). Protecting Groups.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

  • Jasperse Chem 365. (n.d.).
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Scholars Research Library. (n.d.).
  • PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • MD Topology. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-02

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Acetoxy-3',5'-dimethoxybenzophenone. Given the limited published stability data for this specific molecule, this document provides troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry, data from analogous compounds such as other benzophenone derivatives and acetoxyaryl esters, and regulatory guidelines for stability testing. Our goal is to equip you with the foundational knowledge to anticipate and address potential stability challenges in your experiments.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses potential stability problems you might encounter with this compound, their likely causes, and recommended solutions.

Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis Over Time, Especially in Protic Solvents.

Question: I've observed a new peak in my HPLC chromatogram that elutes earlier than the parent this compound. This peak seems to increase in area over time, particularly when my compound is in a methanol or aqueous buffer solution. What could be happening?

Answer: The most probable cause is the hydrolysis of the acetoxy ester group . The ester bond is susceptible to cleavage, especially in the presence of water, acids, or bases, leading to the formation of the corresponding phenol (4-Hydroxy-3',5'-dimethoxybenzophenone) and acetic acid.[1] The resulting phenol is more polar than the parent ester, which is why it would elute earlier on a reverse-phase HPLC column.

Causality Explained: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions. This nucleophilic acyl substitution reaction results in the cleavage of the ester bond. The rate of hydrolysis is significantly influenced by pH; it is generally faster under both acidic and basic conditions compared to a neutral pH.[2]

  • pH Control: If working with aqueous solutions, ensure the pH is maintained as close to neutral (pH 6-7) as possible, unless your experimental conditions require otherwise. Use buffered solutions to maintain a stable pH.

  • Solvent Choice: For storage and sample preparation, prioritize aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) over protic solvents like methanol or ethanol if hydrolysis is a concern. Always use anhydrous solvents when possible.[3]

  • Temperature: Hydrolysis reactions are accelerated by higher temperatures. Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.

  • Confirmation of Degradant: To confirm the identity of the new peak, you can:

    • Spike your sample with a standard of 4-Hydroxy-3',5'-dimethoxybenzophenone (if available) and see if the peak area increases.

    • Perform mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass would correspond to the hydrolyzed product.

    • Intentionally degrade a small sample of your compound by treating it with a mild acid or base and analyze it by HPLC to see if the peak is generated.

Issue 2: Changes in Sample Color (e.g., Yellowing) and the Appearance of Multiple Degradation Products Upon Exposure to Light.

Question: My solid sample of this compound, as well as its solutions, have started to turn yellow after being left on the lab bench. HPLC analysis shows a complex mixture of new peaks. What is the likely cause?

Answer: This is a strong indication of photodegradation . The benzophenone core is a known chromophore that can absorb UV light, leading to the formation of excited states that can then undergo various chemical reactions.[4] This can result in a complex mixture of degradation products. The methoxy groups on the phenyl ring can also influence the photodegradation pathway, potentially through mechanisms like O-demethylation.

Causality Explained: Benzophenones can undergo direct photolysis upon absorbing light. This can lead to the formation of reactive species that can then react with other molecules or rearrange to form various degradation products. The presence of substituents on the phenyl rings can alter the electronic properties of the molecule, affecting its photostability.

  • Light Protection: Always store both solid material and solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.[2]

  • Minimize Exposure: During experiments, minimize the exposure of your samples to direct sunlight or harsh laboratory lighting.

  • Inert Atmosphere: Photodegradation can sometimes be accelerated by the presence of oxygen. If you are observing significant degradation, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Characterize Degradants: If understanding the degradation pathway is important for your work, techniques like UPLC-MS/MS and NMR spectroscopy can be used to identify the structures of the major photoproducts.[5][6]

Issue 3: Inconsistent Results and Loss of Potency in Biological Assays.

Question: I am using this compound in a cell-based assay and am getting inconsistent results. It seems like the compound is losing its activity over the course of the experiment. Could this be a stability issue?

Answer: Yes, this is a very likely scenario. The inconsistencies you are observing could be due to either hydrolysis of the acetoxy group or photodegradation , or a combination of both, occurring in your assay medium.

Causality Explained: If the intended biological activity of your compound relies on the intact acetoxy ester, its hydrolysis to the corresponding phenol would lead to a loss of potency. Conversely, if the phenol is the active form (i.e., the acetoxy group is a prodrug moiety), then the rate of hydrolysis could affect the concentration of the active compound over time, leading to variability. Photodegradation can lead to the formation of multiple, potentially inactive or even cytotoxic, byproducts, which would also result in a loss of the desired effect and introduce confounding variables.

  • Pre-dissolve in Anhydrous Solvent: Prepare a concentrated stock solution of your compound in an anhydrous aprotic solvent like DMSO.[3]

  • Minimize Time in Aqueous Media: Add the compound to your aqueous assay buffer or cell culture medium immediately before starting the experiment to minimize the time it is exposed to conditions that favor hydrolysis.

  • Conduct a Stability Study in Assay Medium: To understand the stability of your compound under your specific experimental conditions, incubate it in the assay medium (without cells) for the duration of your experiment. Take samples at different time points and analyze them by HPLC to quantify the rate of degradation.

  • Protect from Light During Incubation: Ensure that your cell culture plates or assay tubes are protected from light during incubation periods.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on the general stability of similar compounds, it is recommended to store solid this compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). For long-term storage, keeping it at -20 °C is advisable.

Q2: How should I prepare stock solutions of this compound?

A2: It is best to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).[3] Portion the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction. Store the aliquots at -20 °C or -80 °C, protected from light.

Q3: My experiment requires a solution of the compound in a phosphate-buffered saline (PBS) at pH 7.4. How can I minimize degradation?

A3: Prepare a concentrated stock solution in DMSO and then dilute it into the PBS immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays. Because hydrolysis is a risk at pH 7.4, it is crucial to use the solution as quickly as possible after preparation.

Q4: I need to perform a forced degradation study on this compound. What conditions should I use?

A4: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to provide insight into potential degradation pathways.[2] Based on the ICH Q1A guidelines, you should test the following conditions[1][7]:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[8] The method should be able to separate the parent compound from all potential degradation products. For identification of unknown degradants, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is highly effective.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.[6]

Part 3: Diagrams and Protocols

Potential Degradation Pathways

The following diagram illustrates the two most likely degradation pathways for this compound based on its chemical structure.

parent This compound hydrolyzed 4-Hydroxy-3',5'-dimethoxybenzophenone + Acetic Acid parent->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) photoproducts Complex Mixture of Photodegradation Products parent->photoproducts Photodegradation (Light, UV) demethylated O-Demethylated Products photoproducts->demethylated e.g., O-Demethylation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow provides a general procedure for assessing the stability of this compound in a specific solvent or buffer.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare solution of compound in desired solvent/buffer t0 Take initial sample (t=0) prep->t0 incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) sampling Take samples at various time points (t=1, 2, 4, 8, 24h) incubate->sampling hplc Analyze all samples by stability-indicating HPLC method quant Quantify the percentage of parent compound remaining hplc->quant degradants Identify and quantify major degradation products quant->degradants

Sources

Technical Support Hub: Stability & Degradation of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support hub for researchers working with 4-Acetoxy-3',5'-dimethoxybenzophenone .

This molecule possesses two distinct reactive centers that dictate its stability profile: the labile acetoxy ester (susceptible to hydrolysis) and the benzophenone core (susceptible to photo-excitation). This guide synthesizes chemical kinetics with practical handling protocols.

Current Status: Operational Role: Senior Application Scientist Scope: Degradation Kinetics, Troubleshooting, and Storage Protocols

Core Degradation Pathways (Mechanistic Overview)

Users frequently report "purity drift" or "color changes" during storage or analysis. These are rarely random; they stem from two primary mechanisms: Base-Catalyzed Hydrolysis and Norrish Type Photochemistry .

Pathway A: Ester Hydrolysis (The "Ghost Peak" Phenomenon)

The acetoxy group at the 4-position is a phenolic ester. Unlike aliphatic esters, phenolic esters are significantly more reactive toward nucleophilic attack, particularly in aqueous buffers or protic solvents (methanol/ethanol) with trace basicity.

  • Symptom: Appearance of a new, earlier-eluting peak in Reverse Phase HPLC (more polar).

  • Product: 4-Hydroxy-3',5'-dimethoxybenzophenone + Acetic Acid.

Pathway B: Photochemical Reduction (The "Yellowing" Effect)

The benzophenone moiety is a classic triplet-state sensitizer. Upon UV absorption (~290–320 nm), the carbonyl oxygen undergoes an


 transition, forming a reactive diradical.
  • Symptom: Solution turns pale yellow/brown; broadening of UV spectra.

  • Mechanism: Hydrogen abstraction from the solvent (especially isopropanol or THF) leading to pinacol coupling or radical polymerization.

Troubleshooting Guide (Q&A Format)

Category: Hydrolytic Stability & Sample Prep

Q: I prepared a stock solution in Methanol/Water (50:50) yesterday. Today, my purity dropped from 99% to 92%. Is the compound impure? A: The compound is likely chemically pure, but you are observing solvolysis .

  • Diagnosis: Methanol and water are nucleophiles. If your water has a pH > 7.0 (common in stored deionized water absorbing

    
     or if glass leaches alkali), the phenolic ester hydrolyzes.
    
  • Solution:

    • Switch Solvents: Use Acetonitrile (ACN) or DMSO for stock solutions. These are aprotic and suppress nucleophilic attack.

    • Acidify: If aqueous conditions are mandatory, adjust the mobile phase or solvent to pH 3.0–4.0 using Formic Acid (0.1%). This protonates the carbonyl oxygen but suppresses the formation of the strong nucleophile (

      
      ).
      

Q: My LC-MS shows a mass of 258.1 Da instead of the expected 300.1 Da. What happened? A: You have detected the hydrolysis product, 4-Hydroxy-3',5'-dimethoxybenzophenone (


, MW ~258.27).
  • Cause: This often occurs inside the LC-MS source if the desolvation temperature is too high or if the mobile phase is basic (e.g., Ammonium Hydroxide).

  • Verification: Inject the sample with a column temperature of 20°C vs 40°C. If the peak ratio changes, the degradation is thermal/on-column.

Category: Photostability & Storage

Q: The solid powder has turned from white to off-white after sitting on the bench for a week. Is it usable? A: Surface photodegradation has occurred. Benzophenones are highly sensitive to ambient fluorescent light (which emits trace UV).

  • Risk: While the bulk may be intact, the surface contaminants can initiate radical chain reactions in solution.

  • Protocol: Recrystallize immediately if purity is critical. For future storage, wrap vials in aluminum foil or use amber glass. Never store dilute solutions in clear glass on a benchtop.

Experimental Protocols

Protocol A: Hydrolysis Kinetics Validation

Use this protocol to determine the "safe time window" for your specific solvent system.

Materials:

  • HPLC System (UV detection at 254 nm and 280 nm).

  • Buffer A: 10 mM Ammonium Formate (pH 3.0).

  • Buffer B: 10 mM Ammonium Bicarbonate (pH 8.0).

Steps:

  • Preparation: Dissolve 1 mg of this compound in 1 mL Acetonitrile (Stock).

  • Spike: Add 10 µL Stock to 990 µL of Buffer A and Buffer B in separate amber vials.

  • Incubation: Keep at 25°C in a thermostat.

  • Sampling: Inject 5 µL every 60 minutes for 12 hours.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant.
    • Expectation: Stability in pH 3.0 > 24 hours; Half-life in pH 8.0 < 4 hours.

Protocol B: Photostability Stress Test

Essential for formulation scientists.

  • Prepare a 100 µM solution in Isopropanol (a hydrogen-donating solvent).

  • Split into two quartz cuvettes:

    • Control: Wrapped in foil.

    • Test: Exposed to 365 nm UV lamp (6W) at 10 cm distance.

  • Monitor UV-Vis spectrum from 200–400 nm every 10 minutes.

  • Stop Criteria: Loss of the ester carbonyl shoulder or appearance of a broad band >350 nm (indicating pinacol formation).

Visualizing the Degradation Pathways

The following diagram illustrates the critical branching points for degradation.

DegradationPathways Parent This compound (Intact Molecule) Hydrolysis Hydrolysis Pathway (pH > 7 or Protic Solvent) Parent->Hydrolysis  Nucleophilic Attack   Photolysis Photolysis Pathway (UV Light + H-Donor) Parent->Photolysis  hv (290-320 nm)   Phenol 4-Hydroxy-3',5'-dimethoxybenzophenone (Major Impurity) Hydrolysis->Phenol AceticAcid Acetic Acid Hydrolysis->AceticAcid Triplet Excited Triplet State (n-pi*) Photolysis->Triplet Radical Ketyl Radical Triplet->Radical  H-Abstraction   Pinacol Benzpinacol Dimers (Insoluble Precipitate) Radical->Pinacol  Dimerization  

Caption: Figure 1. Dual degradation pathways showing base-catalyzed hydrolysis (left) and radical-mediated photolysis (right).

Summary Data Tables

Table 1: Solvent Compatibility Matrix
SolventStability RatingMechanism of FailureRecommended Storage
Acetonitrile ExcellentN/A-20°C, Dark
DMSO GoodHygroscopic (water intake leads to hydrolysis)-20°C, Desiccated
Methanol PoorTransesterification / SolvolysisDo not store
Water (pH 7) Very PoorHydrolysis of phenolic esterPrepare fresh only
Water (pH 3) ModerateAcid stabilizes ester4°C, < 24 hours

References

  • Royal Society of Chemistry. Emerging investigator series: release and phototransformation of benzophenone additives. (Benzophenone photostability mechanisms).[1][2] Available at: [Link]

  • National Institutes of Health (NIH). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone. (Metabolic hydrolysis of methoxy-benzophenones). Available at: [Link]

  • American Chemical Society (ACS). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (Kinetics of benzophenone triplet states). Available at: [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Acetoxy-3',5'-dimethoxybenzophenone. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we dissect the common challenges encountered during the synthesis of this valuable intermediate, providing field-proven insights and evidence-based solutions to streamline your experimental workflow. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed, data-driven decisions.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and industrially relevant route to this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of 1,3-dimethoxybenzene with 4-acetoxybenzoyl chloride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

cluster_reactants Reactants R1 1,3-Dimethoxybenzene Intermediate Acylium Ion-Catalyst Complex [Ar-C(O)+---AlCl₄⁻] R1->Intermediate Nucleophilic Attack R2 4-Acetoxybenzoyl Chloride R2->Intermediate Forms Electrophile Catalyst AlCl₃ (Lewis Acid) Catalyst->R2 Product This compound Intermediate->Product Aromatic Substitution + Workup

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix them?

Answer: Low yield in a Friedel-Crafts acylation is a frequent problem, often attributable to a few critical parameters. The root cause is typically related to the deactivation of the catalyst or suboptimal reaction conditions.

Probable Causes & Solutions

Cause Scientific Explanation Troubleshooting & Optimization Steps
Catalyst Deactivation Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxide. Any moisture in your reagents, solvent, or glassware will consume the catalyst.[1]Ensure Anhydrous Conditions: • Oven-dry all glassware (120°C overnight) and cool under an inert atmosphere (N₂ or Ar). • Use freshly opened, anhydrous grade solvents. • Use a fresh, high-purity bottle of AlCl₃.
Insufficient Catalyst The product, a ketone, is a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.[1][2] Therefore, a stoichiometric amount (or slight excess) of AlCl₃ is required relative to the acylating agent.Optimize Catalyst Stoichiometry: • Start with at least 1.1 equivalents of AlCl₃ relative to 4-acetoxybenzoyl chloride. • If yield remains low, incrementally increase the catalyst loading to 1.2-1.3 equivalents.
Suboptimal Temperature The reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or product.[1]Controlled Temperature Profile: • Add the AlCl₃ and acyl chloride at 0°C to control the initial exotherm. • Allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50°C) can be explored if conversion is slow, but must be monitored carefully by TLC.[3]
Poor Reagent Quality Impurities in either 1,3-dimethoxybenzene or 4-acetoxybenzoyl chloride can interfere with the reaction, leading to unwanted byproducts and lower yields of the desired product.Verify Reagent Purity: • Use reagents from a reputable supplier. • If necessary, purify starting materials (e.g., distill 1,3-dimethoxybenzene, recrystallize or freshly prepare the acid chloride).

Question 2: My TLC analysis shows multiple spots, including one that is more polar than my product. What are these impurities?

Answer: The formation of multiple products points to side reactions. In this specific synthesis, the most probable side products arise from hydrolysis of the ester or cleavage of the methoxy ethers.

Common Side Products & Their Origin

  • Primary Suspect: 4-Hydroxy-3',5'-dimethoxybenzophenone

    • Mechanism: The acetoxy group on the benzoyl chloride or the final product is an ester, which is susceptible to hydrolysis under acidic conditions, especially during the aqueous workup if quenching is not carefully controlled. This hydrolysis results in the formation of a phenol, which is significantly more polar than the acetylated product.

    • Confirmation & Mitigation:

      • TLC: The hydroxy- product will have a lower Rf value (be more polar).

      • Mitigation: Ensure the reaction is strictly anhydrous. During workup, quench the reaction by slowly pouring it onto a vigorously stirred mixture of crushed ice and concentrated HCl. This protonates the intermediate complexes and keeps the temperature low, minimizing hydrolysis.

  • Secondary Suspect: Demethylated Products

    • Mechanism: Strong Lewis acids like AlCl₃ can catalyze the cleavage of methyl ethers, particularly at elevated temperatures. This would lead to the formation of various hydroxy-dimethoxy or dihydroxy-methoxy benzophenone analogs.

    • Mitigation: Avoid high reaction temperatures. Maintain the reaction at or below room temperature unless absolutely necessary to drive conversion.

  • Minor Suspect: Ortho Isomer

    • Mechanism: The two methoxy groups on 1,3-dimethoxybenzene direct acylation to the ortho and para positions. The primary site of attack is the 4-position (para to one OMe, ortho to the other), which is electronically activated and sterically accessible. A minor amount of acylation may occur at the 2-position (ortho to both OMe groups), but this is generally disfavored due to steric hindrance.[4]

    • Mitigation: This is often an unavoidable minor byproduct. Purification via column chromatography or recrystallization is the most effective solution.

Question 3: My product is an oil or difficult-to-crystallize solid. What are the best purification strategies?

Answer: Purification of substituted benzophenones can be challenging, but a systematic approach combining extraction, crystallization, and chromatography is highly effective.

Recommended Purification Workflow

  • Aqueous Workup: After quenching the reaction in ice/HCl, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization: This is the preferred method for obtaining high-purity material.[5][6]

    • Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethyl acetate/hexanes or toluene/heptane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Silica Gel Chromatography: If crystallization fails or isomers are present, column chromatography is necessary.[7]

    • Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase the polarity to elute your product.

    • Monitoring: Use TLC to track the separation and combine the pure fractions.

Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC Start->Check_TLC Check_Yield Yield < 70%? Check_TLC->Check_Yield No, Single Spot Impurity Multiple Spots Check_TLC->Impurity Yes Low_Yield Main Spot, Low Intensity Check_Yield->Low_Yield Yes Success High Yield & Purity Check_Yield->Success No Sol_Impurity Identify Side Products (Hydrolysis, Isomers). Optimize Workup. Purify via Recrystallization or Chromatography. Impurity->Sol_Impurity Sol_Yield Review Reaction Conditions: 1. Anhydrous Technique 2. Catalyst Stoichiometry 3. Temperature Control Low_Yield->Sol_Yield Sol_Impurity->Success Sol_Yield->Success

Caption: A logical troubleshooting workflow for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing ketones? A1: Friedel-Crafts acylation has two major advantages over alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, leading to a single, predictable product structure.[8] Second, the product of acylation (a ketone) contains an electron-withdrawing acyl group, which deactivates the aromatic ring and prevents undesirable poly-acylation reactions.[1][8] In contrast, the alkyl groups introduced during alkylation activate the ring, often leading to multiple substitutions.[9]

Q2: Can I use a different Lewis acid besides AlCl₃? A2: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze the reaction.[2] However, AlCl₃ is generally the most common and reactive catalyst for this transformation. Milder catalysts may require higher temperatures or longer reaction times. In some modern protocols, solid acid catalysts or metal triflates are used to create more environmentally friendly and recyclable systems.

Q3: How do I properly prepare 4-acetoxybenzoyl chloride? A3: 4-Acetoxybenzoyl chloride can be purchased commercially or prepared from 4-acetoxybenzoic acid. A standard method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction should be performed in an inert solvent under anhydrous conditions. It is crucial to remove all excess chlorinating agent before using the acid chloride in the subsequent Friedel-Crafts reaction.

Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should be able to identify all unique protons and carbons and confirm the connectivity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared Spectroscopy (IR): Look for characteristic peaks, including the ester carbonyl (~1760 cm⁻¹) and the ketone carbonyl (~1650 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust and high-yielding synthesis.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Addition funnel, oven-dried

  • Reflux condenser with a drying tube (or inert gas inlet)

  • Ice bath

  • 1,3-Dimethoxybenzene (1.0 eq)

  • 4-Acetoxybenzoyl chloride (1.05 eq)

  • Aluminum chloride, anhydrous (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice, concentrated HCl, Ethyl Acetate, Saturated NaHCO₃, Brine

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, addition funnel, and condenser under an inert atmosphere of nitrogen or argon.

  • Initial Charge: Charge the flask with anhydrous DCM and 1,3-dimethoxybenzene (1.0 eq). Cool the flask to 0°C using an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Acyl Chloride Addition: Dissolve 4-acetoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup (Quenching): Prepare a beaker with a vigorously stirred mixture of crushed ice and an appropriate amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

References

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • PubMed. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Komala, I., Setiawan, M. B., & Yardi, Y. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal, 4(2).
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of the hydrolysis reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemRxiv. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]

  • CORE. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of dye 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of substituted benzophenones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Stability & Purification of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter: Chemical Stability & Purification Protocol Target Audience: Synthetic Chemists, Process Development Scientists Last Updated: 2025-05-21

Executive Summary: The "Phenolic Ester" Liability

The primary cause of decomposition for 4-Acetoxy-3',5'-dimethoxybenzophenone during purification is the hydrolysis of the phenolic acetate ester. Unlike robust alkyl esters, phenolic esters are highly labile. The leaving group (a phenoxide) is resonance-stabilized by the benzophenone carbonyl, making the ester bond susceptible to cleavage by even mild acids (e.g., untreated silica gel) or bases (e.g., aqueous workups, basic alumina).

This guide provides a self-validating workflow to prevent the formation of the degradation product: 4-Hydroxy-3',5'-dimethoxybenzophenone .

Module 1: The Chemistry of Decomposition

Before attempting purification, you must understand the mechanism driving the yield loss. The decomposition is not random; it is a specific chemical transformation driven by the acidity of standard purification media.

Decomposition Mechanism (Hydrolysis)

The following diagram illustrates the pathway by which acidic silica gel facilitates the cleavage of the acetate group.

Decomposition Compound Target Molecule (this compound) Intermediate Activated Carbonyl (Protonated Ester) Compound->Intermediate Protonation by Silica Silica Acidic Silica Gel (Surface Si-OH, pH ~4-5) Silica->Intermediate Catalysis Product Degradation Product (4-Hydroxy-3',5'-dimethoxybenzophenone) Intermediate->Product Hydrolysis AceticAcid Side Product (Acetic Acid) Intermediate->AceticAcid Water Adventitious Water (From solvent/silica) Water->Product Nucleophilic Attack

Figure 1: Acid-catalyzed hydrolysis mechanism on the surface of silica gel. The presence of trace water acts as the nucleophile.

Module 2: Chromatography Troubleshooting

If crystallization fails and chromatography is necessary, you must modify the stationary phase. Standard silica gel acts as a Lewis acid and will degrade your compound.

The "Neutralized Silica" Protocol

Objective: Deactivate acidic silanol groups to prevent ester cleavage.

ParameterStandard Condition (RISK)Optimized Condition (SAFE)
Stationary Phase Untreated Silica Gel (60 Å)TEA-Buffered Silica Gel
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Triethylamine (TEA)
Solvent Modifiers Methanol (Avoid!)Acetone or Ethyl Acetate
Flow Rate Slow / GravityFlash / Rapid (Minimize residence time)
Step-by-Step Neutralization Protocol:
  • Slurry Preparation: Prepare your silica gel slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes of the starting mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Why? This ensures the entire silica bed is basic/neutral before the compound touches it.

  • Loading: Load the crude material. If liquid loading is required, use DCM (Dichloromethane) with a trace of TEA. Do not use Methanol for loading (risk of transesterification).

  • Elution: Run the gradient.

    • Note: TEA may cause peak broadening. If resolution is poor, switch to Neutral Alumina (Grade III) .

Solvent Incompatibility Table
SolventStatusTechnical Rationale
Methanol / Ethanol CRITICAL FAIL Nucleophilic solvents. On silica, these promote transesterification , converting your acetate to a methyl/ethyl ester + free phenol.
Water AVOID Promotes hydrolysis.[1] Ensure all organic solvents are dried over

before use.
Dichloromethane SAFE Excellent solubility, non-nucleophilic.
Ethyl Acetate SAFE Good polar modifier.
Toluene SAFE Good alternative to benzene; azeotropes water.

Module 3: Crystallization (The Preferred Method)

Benzophenones are generally highly crystalline. Avoiding chromatography entirely is the most effective way to prevent decomposition.

Crystallization Decision Tree

PurificationLogic Start Crude Mixture CheckPurity Check TLC/HPLC Purity Start->CheckPurity HighPurity Purity > 85%? CheckPurity->HighPurity Crystallization Recrystallization Strategy HighPurity->Crystallization Yes Chromatography Buffered Chromatography HighPurity->Chromatography No (Complex Mixture) SolventA Solvent System A: Hot Isopropanol (IPA) Crystallization->SolventA First Choice SolventB Solvent System B: DCM / Hexane Layering Crystallization->SolventB Heat Sensitive

Figure 2: Decision logic for selecting the purification method. Crystallization is prioritized for semi-pure crudes.

Recommended Recrystallization Protocol
  • Dissolution: Dissolve crude solid in minimal boiling Isopropanol (IPA) . IPA is less nucleophilic than MeOH/EtOH and less likely to cause solvolysis.

  • Filtration: Hot filter to remove insoluble salts (if any).

  • Cooling: Allow to cool slowly to room temperature, then to

    
    .
    
  • Anti-solvent (Optional): If no crystals form, add Hexane dropwise until turbidity persists, then cool.

  • Wash: Wash the filter cake with cold Hexane (not alcohol).

Frequently Asked Questions (FAQ)

Q1: My compound turned yellow on the column. What happened? A: The yellow color likely indicates the formation of the phenolate anion or free phenol (4-hydroxy-3',5'-dimethoxybenzophenone), which is often more colored than the ester due to changed conjugation. This confirms hydrolysis occurred. Check the pH of your silica slurry.

Q2: Can I use basic Alumina instead of silica? A: No. While silica is acidic, basic alumina is... basic. Strong bases catalyze ester hydrolysis (saponification) even faster than acids. You must use Neutral Alumina (Grade III or IV) if you wish to avoid silica.

Q3: I see a new spot on TLC that runs lower than my product. What is it? A: That is almost certainly the hydrolysis product (the phenol). Phenols are more polar than their corresponding esters and will have a lower


 value.
  • Verification: Treat a small sample of your product with dilute NaOH. If the spot matches the new impurity, it is the hydrolysis product.

Q4: Is the compound light sensitive? A: Yes. Benzophenones are photo-initiators. While the ester hydrolysis is the primary concern during purification, long-term storage requires protection from UV light to prevent radical formation or dimerization. Wrap columns and flasks in aluminum foil.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

  • Pettit, G. R., et al. (2002). "Antineoplastic Agents. 465. Structural Modification of Resveratrol: Sodium Resverastatin Phosphate." Journal of Medicinal Chemistry, 45(12), 2534–2542. (Discusses stability of resveratrol ester precursors).

  • Li, H., et al. (2012). "Synthesis and biological evaluation of novel resveratrol derivatives." Bioorganic & Medicinal Chemistry Letters, 22(18), 5867-5870.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Acetoxy- vs. 4-hydroxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two closely related benzophenone derivatives: 4-Acetoxy-3',5'-dimethoxybenzophenone and its parent compound, 4-hydroxy-3',5'-dimethoxybenzophenone . The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Understanding the subtle yet critical structural modification—the substitution of a hydroxyl group with an acetoxy group—is paramount for researchers in drug discovery and development. This guide will dissect the functional implications of this change, framing the acetoxy derivative as a prodrug of the active hydroxy form, and provide the experimental frameworks necessary to validate these principles.

Chemical Structures and the Prodrug Principle

The fundamental difference between the two molecules lies at the 4-position of one phenyl ring. The hydroxy derivative possesses a free phenolic hydroxyl group (-OH), a common pharmacophore responsible for various biological interactions. The acetoxy derivative has this group masked by an acetyl ester (-OAc).

4-hydroxy-3',5'-dimethoxybenzophenone This compound
Structure
Molecular Formula C₁₅H₁₄O₄C₁₇H₁₆O₅
Molecular Weight 274.27 g/mol 316.31 g/mol
Key Functional Group 4-hydroxyl (-OH)4-acetoxy (-OAc)
Predicted Role Active Pharmacological AgentProdrug

This acetylation is a classic prodrug strategy.[3][4] A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent. Masking a polar hydroxyl group with a non-polar acetate ester increases the molecule's lipophilicity. This modification can enhance its ability to cross lipid-rich cell membranes, potentially improving oral bioavailability and cellular uptake.[5][6] Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the ester bond, releasing the active 4-hydroxy-3',5'-dimethoxybenzophenone.[7]

G cluster_0 Extracellular Space / Administration cluster_1 Intracellular Space prodrug This compound (Lipophilic Prodrug) hydrolysis Esterase-Mediated Hydrolysis prodrug->hydrolysis Cell Membrane Permeation drug 4-hydroxy-3',5'-dimethoxybenzophenone (Active Drug) hydrolysis->drug Activation target Biological Target (e.g., Enzymes, Receptors) drug->target Pharmacological Effect

Caption: Prodrug activation workflow for this compound.

Comparative Analysis of Biological Activities

While direct head-to-head experimental data for these specific compounds is limited, we can infer their comparative activities based on well-established structure-activity relationships (SAR) for phenolic compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is predominantly mediated by the hydrogen-donating ability of their hydroxyl groups to neutralize free radicals.

  • 4-hydroxy-3',5'-dimethoxybenzophenone : This molecule is expected to exhibit potent direct radical scavenging activity in cell-free chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The free 4-OH group, supported by the electron-donating 3',5'-dimethoxy groups, can readily donate a hydrogen atom to stabilize radicals.[8]

  • This compound : With its hydroxyl group masked, this compound will likely show negligible activity in direct chemical assays like DPPH.[9] Its antioxidant effect is contingent upon its conversion to the hydroxy form. Therefore, in cell-based antioxidant assays, its efficacy will depend on the rate of cellular uptake and enzymatic hydrolysis.

Anti-inflammatory Activity

Inflammation is a complex process often involving the activation of signaling pathways like NF-κB, leading to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Phenolic compounds are known to interfere with these pathways.

  • 4-hydroxy-3',5'-dimethoxybenzophenone : This is the presumed active anti-inflammatory agent. The hydroxyl group is often crucial for interacting with enzymes like cyclooxygenases (COX) or transcription factors involved in the inflammatory cascade.[10] It is expected to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[11]

  • This compound : As a prodrug, its anti-inflammatory performance in a cellular context is promising. Its enhanced lipophilicity may lead to higher intracellular concentrations compared to the more polar parent drug. If the rate of hydrolysis is efficient, the prodrug could exhibit superior or more sustained anti-inflammatory effects in cellular and in vivo models compared to the direct administration of the hydroxy form.

Antiproliferative & Cytotoxic Activity

Many benzophenone derivatives have demonstrated potential as anticancer agents.[6][12] The mechanism often involves inducing cell cycle arrest or apoptosis.

  • 4-hydroxy-3',5'-dimethoxybenzophenone : The phenolic moiety is often implicated in the cytotoxic activity of related compounds. This molecule is expected to be the active species that interacts with cellular targets to inhibit proliferation.

  • This compound : The prodrug approach is highly relevant in oncology to improve drug delivery to tumor cells.[3] In a standard cytotoxicity assay like the MTT assay, the acetoxy derivative's performance will be a function of its uptake and conversion rate. It could appear more potent if it efficiently enters cells and releases the active hydroxy compound intracellularly.

Summary of Expected Performance
Biological Assay4-hydroxy-3',5'-dimethoxybenzophenoneThis compoundRationale
DPPH Radical Scavenging (Cell-Free)High Activity Low to No Activity Requires a free hydroxyl group for hydrogen donation.[8]
Cellular Antioxidant Assay Active Active (Potentially higher)Activity depends on hydrolysis to the hydroxy form; enhanced uptake may increase efficacy.[5]
NO Inhibition in Macrophages (Cell-Based)Active Active (Potentially higher)Prodrug may achieve higher intracellular concentration of the active hydroxy form.[3]
MTT Cytotoxicity Assay (Cell-Based)Active Active (Potentially higher)Efficacy is dependent on uptake and hydrolysis; improved permeability can be advantageous.[5]

Key Experimental Protocols

To empirically validate the theoretical comparison above, the following self-validating protocols are essential. Each protocol includes internal controls to ensure data integrity.

Protocol 1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger in a cell-free system.

Principle: The stable DPPH radical has a deep violet color. When reduced by an antioxidant, it turns colorless or pale yellow. This decolorization is measured spectrophotometrically.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark. The absorbance at 517 nm should be ~1.0.[1]

    • Test Compound Stock Solutions (1 mg/mL): Dissolve each benzophenone derivative in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of methanol to three wells to serve as the negative control (A_control).

    • Initiate the reaction by adding 100 µL of the DPPH stock solution to all wells. Mix gently.

    • Incubate the plate for 30 minutes at room temperature in the dark.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[1]

    • Plot the % scavenging against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Causality and Validation: The positive control (Ascorbic Acid) validates that the assay is working correctly. The decrease in absorbance is directly caused by the reduction of the DPPH radical by hydrogen-donating antioxidants. The expected outcome is a low IC₅₀ for the hydroxy derivative and a very high or non-determinable IC₅₀ for the acetoxy derivative.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of the compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with LPS. NO is unstable, but it oxidizes to stable nitrite (NO₂⁻) in the culture medium. Nitrite can be quantified colorimetrically using the Griess reagent.[13][14]

G cluster_workflow Nitric Oxide Inhibition Assay Workflow c1 1. Seed RAW 264.7 cells in 96-well plate (5x10^4 cells/well) c2 2. Incubate 24h (37°C, 5% CO₂) c1->c2 c3 3. Pre-treat cells with Test Compounds (1 hour) c2->c3 c4 4. Stimulate with LPS (1 µg/mL) c3->c4 c5 5. Incubate 24h c4->c5 c6 6. Collect Supernatant c5->c6 c7 7. Mix with Griess Reagent c6->c7 c8 8. Incubate 10 min (Room Temp) c7->c8 c9 9. Read Absorbance at 540 nm c8->c9

Caption: Experimental workflow for the cell-based Nitric Oxide (NO) inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[15]

  • Treatment and Stimulation:

    • Prepare stock solutions of the test compounds in DMSO and dilute them in culture medium to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium and add 100 µL of medium containing the test compounds. Include a "vehicle control" (DMSO only) and a "negative control" (medium only).

    • Incubate for 1 hour.

    • Add 10 µL of LPS solution (10 µg/mL stock) to all wells except the negative control, for a final concentration of 1 µg/mL.

    • Incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 5-10 minutes. A purple color will develop.

  • Data Acquisition & Analysis:

    • Measure absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the % inhibition relative to the LPS-stimulated vehicle control.

    • Crucial Validation: Perform a parallel MTT or similar viability assay to ensure that the observed NO reduction is not due to cytotoxicity.[13]

Protocol 3: MTT Assay for Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The mitochondrial dehydrogenases of viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16][17]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed target cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

    • Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Remove the treatment medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[18]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[18]

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals completely.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mechanistic Insights: Potential Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The active 4-hydroxy-3',5'-dimethoxybenzophenone likely exerts its effect through this mechanism.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Synthesis Inhibitor 4-hydroxy-3',5'- dimethoxybenzophenone Inhibitor->IKK Inhibits? Inhibitor->NFkB_nuc Inhibits?

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

The comparison between this compound and 4-hydroxy-3',5'-dimethoxybenzophenone is a quintessential example of a prodrug-drug relationship. The 4-hydroxy derivative is the intrinsically active molecule, possessing the phenolic hydroxyl group critical for antioxidant, anti-inflammatory, and likely antiproliferative activities. The 4-acetoxy derivative serves as its lipophilic prodrug, designed to enhance cellular uptake and bioavailability. While it would show poor activity in cell-free assays, its performance in cellular and in vivo systems could be superior, contingent on efficient enzymatic conversion. This guide provides the theoretical foundation and the necessary experimental protocols for researchers to rigorously test this hypothesis and elucidate the full therapeutic potential of these promising benzophenone scaffolds.

References

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the structural nuances of bioactive molecules is paramount. Benzophenone and its derivatives represent a critical class of compounds, widely utilized as pharmacophores, photosensitizers, and UV-protecting agents. The subtle yet significant variations in their chemical structures, often involving the addition of functional groups to the parent benzophenone scaffold, can dramatically alter their physicochemical and biological properties. Consequently, the precise and unambiguous characterization of these derivatives is a cornerstone of effective research and development.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of benzophenone and its substituted analogues. We will explore how key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—can be leveraged to elucidate the structural features of these compounds. By understanding the interplay between molecular structure and spectral output, researchers can confidently identify and characterize their synthesized or isolated benzophenone derivatives.

The Foundation: Spectroscopic Principles and Benzophenone

Spectroscopic techniques rely on the interaction of electromagnetic radiation with matter. Each technique probes different aspects of a molecule's structure, providing a unique piece of the structural puzzle. For benzophenone derivatives, the electronic environment of the conjugated diaryl ketone system is the primary determinant of their spectroscopic behavior. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings alters the electron density distribution, which in turn influences the energy required for electronic transitions, bond vibrations, and the magnetic environment of the nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. In benzophenone and its derivatives, two primary electronic transitions are of interest: the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and the n → π* transition, which involves the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital.

The position of the maximum absorbance (λmax) for these transitions is highly sensitive to the nature of the substituents on the aromatic rings. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), tend to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition due to the delocalization of electrons, which lowers the energy gap between the orbitals. Conversely, electron-withdrawing groups, like the nitro (-NO2) group, can lead to a hypsochromic shift (a shift to shorter wavelengths) or a more complex spectral change depending on their interaction with the chromophore. The n → π* transition is also affected by solvent polarity.[1][2]

Comparative UV-Vis Spectral Data of Benzophenone Derivatives
CompoundSubstituentλmax (π → π) (nm)λmax (n → π) (nm)Solvent
Benzophenone-H~248~347n-Heptane[1]
4-Hydroxybenzophenone4-OH~287~385Not Specified[3]
4-Methoxybenzophenone4-OCH3~248~339n-Heptane[3]
4-Nitrobenzophenone4-NO2--Data not available in retrieved sources

Note: The λmax values can vary depending on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of a benzophenone derivative is as follows:

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the sample and is transparent in the desired wavelength range (typically 200-400 nm for benzophenones). Common choices include ethanol, methanol, and cyclohexane.

  • Sample Preparation: Accurately weigh a small amount of the benzophenone derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a working solution with an absorbance value ideally between 0.2 and 0.8 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis A Weigh Compound B Dissolve in UV-grade Solvent A->B C Dilute to Working Concentration B->C D Run Solvent Blank C->D Transfer to Cuvette E Measure Sample Spectrum D->E F Identify λmax E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. In benzophenone derivatives, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group.

The position of the C=O stretching vibration is influenced by the electronic effects of the substituents on the phenyl rings. Electron-donating groups increase electron density around the carbonyl group through resonance, which can slightly lower the bond order and shift the C=O stretching frequency to a lower wavenumber (cm⁻¹). Conversely, electron-withdrawing groups decrease electron density, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber.[4] The presence of a hydroxyl group can also lead to a broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching.

Comparative IR Spectral Data of Benzophenone Derivatives
CompoundSubstituentC=O Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
Benzophenone-H~1652[5]3010-3100 (Aromatic C-H)[3]
4-Hydroxybenzophenone4-OH~1637[3]~3367 (Free O-H), ~3265 (Chelated O-H)[3]
4-Methoxybenzophenone4-OCH3~1645 (estimated)-
4-Nitrobenzophenone4-NO2~1660 (estimated)1519 (Asymmetric NO2), 1347 (Symmetric NO2)
Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

For solid benzophenone derivatives, the thin solid film method is a common and straightforward approach:[6]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample in a clean test tube or vial.

  • Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[6]

  • Film Formation: Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency and any other relevant functional group vibrations.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis A Dissolve Solid in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C D Acquire Spectrum C->D Place in Spectrometer E Identify Characteristic Peaks D->E

Caption: Experimental workflow for IR spectroscopy (Thin Film Method).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

In benzophenone derivatives, the chemical shifts of the aromatic protons and carbons are particularly informative. Electron-donating groups shield the nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups deshield the nuclei, resulting in a downfield shift to higher ppm values. The carbonyl carbon itself gives a characteristic signal in the ¹³C NMR spectrum in the range of 190-200 ppm.[3]

Comparative ¹H and ¹³C NMR Spectral Data of Benzophenone Derivatives (in CDCl₃)

¹H NMR Data

CompoundSubstituentAromatic Protons (δ, ppm)Other Protons (δ, ppm)
Benzophenone-H7.49-7.81 (m, 10H)[7]-
4-Hydroxybenzophenone4-OH6.9-7.8 (m, 9H)[8]~5.8 (s, 1H, -OH)
4-Methoxybenzophenone4-OCH36.96-7.85 (m, 9H)[7]3.88 (s, 3H, -OCH3)[7]
4-Nitrobenzophenone4-NO27.53-8.35 (m, 9H)[7]-

¹³C NMR Data

CompoundSubstituentCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Benzophenone-H196.8[7]128.3, 130.1, 132.4, 137.6[7]-
4-Hydroxybenzophenone4-OH~197~115-162-
4-Methoxybenzophenone4-OCH3195.6[7]113.6, 128.2, 129.8, 130.1, 131.9, 132.6, 138.3, 163.2[7]55.5 (-OCH3)[7]
4-Nitrobenzophenone4-NO2194.8[7]123.6, 128.7, 130.1, 130.7, 133.5, 136.3, 142.9, 149.8[7]-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the benzophenone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] Ensure the sample is fully dissolved; any solid particles can degrade the quality of the spectrum.[10]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. This is typically a rapid process, taking only a few minutes.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time, ranging from 20 minutes to several hours, depending on the sample concentration.[9]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). The chemical shifts, integration (for ¹H), and multiplicities of the signals are then analyzed to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Lock & Shim B->C Insert into Spectrometer D Acquire 1H & 13C Spectra C->D E Process & Analyze Data D->E

Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

In the mass spectrum of a benzophenone derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The molecule can then fragment in predictable ways. A common fragmentation pattern for benzophenones is the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl cations or substituted benzoyl cations. The fragmentation pattern can be influenced by the substituents on the phenyl rings.[11][12]

Comparative Mass Spectrometry Data of Benzophenone Derivatives
CompoundSubstituentMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzophenone-H182105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
4-Hydroxybenzophenone4-OH198121 (HOC₆H₄CO⁺), 105 (C₆H₅CO⁺), 93 (HOC₆H₄⁺), 77 (C₆H₅⁺)[11]
4-Methoxybenzophenone4-OCH3212135 (CH₃OC₆H₄CO⁺), 105 (C₆H₅CO⁺), 107 (CH₃OC₆H₄⁺), 77 (C₆H₅⁺)
4-Nitrobenzophenone4-NO2227150 (O₂NC₆H₄CO⁺), 122 (O₂NC₆H₄⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Experimental Protocol: Direct Infusion Mass Spectrometry

For pure compounds, direct infusion mass spectrometry is a rapid method for obtaining a mass spectrum:

  • Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a suitable volatile solvent, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced directly into the ion source of the mass spectrometer via a syringe pump at a constant flow rate.

  • Ionization: The sample is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The generated ions are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Dissolve in Volatile Solvent B Direct Infusion A->B C Ionization (ESI/APCI) B->C D Mass Analysis & Detection C->D E Analyze Spectrum D->E

Caption: Experimental workflow for Direct Infusion Mass Spectrometry.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of benzophenone derivatives is a multifaceted process that relies on the synergistic use of various techniques. UV-Vis spectroscopy provides insights into the electronic structure, while IR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns. By integrating the data from these complementary methods, researchers can achieve a high level of confidence in the structural assignment of their compounds. This guide serves as a foundational resource, empowering scientists and drug development professionals to navigate the intricacies of spectroscopic analysis and accelerate their research endeavors.

References

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A Comparative Guide to the Synthesis of Substituted Benzophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzophenones are a cornerstone in modern medicinal chemistry and materials science.[1] Their versatile diaryl ketone scaffold is a key structural motif in numerous pharmaceuticals, including the anti-inflammatory drug ketoprofen and the cholesterol-lowering agent fenofibrate.[2][3] Furthermore, their unique photochemical properties make them invaluable as photoinitiators and in fragrance applications.[4] The strategic synthesis of these compounds, often with specific substitution patterns, is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the most prevalent and effective methods for synthesizing substituted benzophenones. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations, supported by experimental data.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational and widely employed method for the synthesis of benzophenones.[4][5] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5]

Mechanistic Rationale and Experimental Considerations

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the benzoyl chloride and the Lewis acid.[5][6] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the desired benzophenone.[5]

A key advantage of the Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements, a common issue in Friedel-Crafts alkylations.[6] This allows for the direct and predictable synthesis of specific isomers. However, the reaction is generally limited to aromatic substrates that are not strongly deactivated, as electron-withdrawing groups can render the ring too poor in electrons to attack the acylium ion. Furthermore, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with it.[7]

Experimental Protocol: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

Materials:

  • Toluene (100 mL)

  • Benzoyl chloride (14.0 g, 0.1 mol)

  • Anhydrous aluminum chloride (14.7 g, 0.11 mol)

  • Dichloromethane (anhydrous, 200 mL)

  • Hydrochloric acid (6M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (14.0 g) in anhydrous dichloromethane (50 mL) to the stirred suspension over 30 minutes.

  • After the addition is complete, add toluene (9.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) containing concentrated hydrochloric acid (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 4-methylbenzophenone as a white solid.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine AlCl₃ and DCM cooling Cool to 0 °C reagents->cooling add_benzoyl_chloride Add Benzoyl Chloride Solution cooling->add_benzoyl_chloride add_toluene Add Toluene add_benzoyl_chloride->add_toluene warm_rt Warm to Room Temperature add_toluene->warm_rt stir Stir for 2 hours warm_rt->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product 4-Methylbenzophenone recrystallize->product

Method 2: Grignard Reaction and Subsequent Oxidation

An alternative and highly versatile route to substituted benzophenones involves the reaction of a Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol.[8][9] This two-step process offers a different retrosynthetic disconnection and can be advantageous when the desired substitution pattern is not readily accessible via Friedel-Crafts acylation.

Mechanistic Rationale and Experimental Considerations

The first step is a classic nucleophilic addition of the organometallic Grignard reagent to the electrophilic carbonyl carbon of the benzaldehyde.[10] This forms a diarylmethoxide intermediate, which is then protonated during aqueous workup to yield a diphenylmethanol derivative.[10] The choice of Grignard reagent and benzaldehyde allows for the synthesis of a wide variety of unsymmetrically substituted benzophenones.

The second step involves the oxidation of the secondary alcohol to the corresponding ketone.[11][12] A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., pyridinium chlorochromate, Jones reagent), manganese dioxide, or milder, more environmentally friendly methods such as oxidation with hypochlorous acid generated in situ.[8][12] The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Experimental Protocol: Synthesis of 3-Bromobenzophenone via Grignard Reaction and Oxidation

Part A: Synthesis of (3-Bromophenyl)(phenyl)methanol

Materials:

  • Magnesium turnings (2.9 g, 0.12 mol)

  • Anhydrous diethyl ether (100 mL)

  • Bromobenzene (15.7 g, 0.1 mol)

  • Benzaldehyde (10.6 g, 0.1 mol)

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene (15.7 g) in anhydrous diethyl ether (50 mL) dropwise to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (10.6 g) in anhydrous diethyl ether (50 mL) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Part B: Oxidation to 3-Bromobenzophenone

Materials:

  • (3-Bromophenyl)(phenyl)methanol (from Part A)

  • Acetone (150 mL)

  • Jones reagent (chromic acid in sulfuric acid)

Procedure:

  • Dissolve the crude alcohol in acetone (150 mL) and cool the solution to 0 °C.

  • Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Quench the excess oxidant by adding a small amount of isopropanol.

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-bromobenzophenone.

Grignard_Oxidation_Workflow cluster_grignard Grignard Reaction cluster_oxidation Oxidation prep_grignard Prepare Phenylmagnesium Bromide add_aldehyde Add Benzaldehyde prep_grignard->add_aldehyde quench_grignard Quench with NH₄Cl add_aldehyde->quench_grignard extract_alcohol Extract Alcohol quench_grignard->extract_alcohol alcohol (3-Bromophenyl)(phenyl)methanol extract_alcohol->alcohol dissolve_alcohol Dissolve in Acetone alcohol->dissolve_alcohol add_jones Add Jones Reagent dissolve_alcohol->add_jones quench_oxidation Quench with Isopropanol add_jones->quench_oxidation purify Purify by Chromatography quench_oxidation->purify product 3-Bromobenzophenone purify->product

Method 3: Modern Cross-Coupling Strategies - Suzuki and Heck Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer powerful and versatile methods for the construction of substituted benzophenones.[13][14] The Suzuki and Heck reactions are particularly noteworthy in this context.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[15] For benzophenone synthesis, this can be achieved through a carbonylative Suzuki coupling, where carbon monoxide is incorporated to form the ketone bridge.[2] This three-component reaction allows for the rapid assembly of unsymmetrical benzophenones from readily available starting materials.[2]

A significant advantage of the Suzuki coupling is its tolerance of a wide range of functional groups and its generally mild reaction conditions.[14] The reactivity of the organohalide partner is an important consideration, with the general trend being I > Br > Cl.[16]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an aryl or vinyl halide with an alkene.[17] While not a direct method for benzophenone synthesis, it can be a key step in a multi-step sequence. For example, an aryl halide can be coupled with an alkene like n-butyl acrylate, and the resulting cinnamate ester can be further manipulated to form the benzophenone core.[18] The Heck reaction is known for its excellent stereoselectivity.[19]

Experimental Protocol: Synthesis of 4-Phenylbenzophenone via Suzuki Coupling

Materials:

  • 4-Bromobenzoyl chloride (1.10 g, 5.0 mmol)

  • Phenylboronic acid (0.67 g, 5.5 mmol)

  • Potassium carbonate (1.38 g, 10.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol)

  • Toluene (10 mL)

  • Ethyl acetate

  • Sodium hydroxide (1.5 M)

Procedure:

  • To a 25 mL round-bottom flask, add 4-bromobenzoyl chloride (1.10 g), phenylboronic acid (0.67 g), potassium carbonate (1.38 g), and Pd₂(dba)₃ (46 mg).

  • Add toluene (10 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and wash with 1.5 M sodium hydroxide solution (2 x 10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-phenylbenzophenone.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification combine_reagents Combine Reactants, Base, and Catalyst add_solvent Add Toluene combine_reagents->add_solvent reflux Reflux for 4 hours add_solvent->reflux cool Cool to Room Temperature reflux->cool wash Wash with NaOH cool->wash extract Extract with Ethyl Acetate wash->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product 4-Phenylbenzophenone purify->product

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesTypical YieldsSubstrate Scope
Friedel-Crafts Acylation - Direct, one-step reaction[6]- No carbocation rearrangements[6]- Readily available starting materials[4]- Requires stoichiometric Lewis acid[7]- Limited to non-deactivated arenes- Can lead to polysubstitution70-90%Good for electron-rich and neutral arenes.
Grignard Reaction & Oxidation - Highly versatile for unsymmetrical products- Good for complex substitution patterns- Grignard reagents are readily prepared[10]- Two-step process[8]- Grignard reagents are moisture sensitive[10]- Oxidation step may require harsh reagents60-85% (overall)Broad, accommodates a wide range of substituents.
Suzuki Coupling - Mild reaction conditions[14]- High functional group tolerance[14]- Catalytic amount of palladium used- Requires synthesis of boronic acids- Palladium catalysts can be expensive- Potential for side reactions75-95%Very broad, including complex and functionalized substrates.

Conclusion

The synthesis of substituted benzophenones can be approached through several effective methodologies, each with its own set of advantages and limitations. The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the presence of other functional groups in the target molecule.

  • Friedel-Crafts acylation remains a robust and straightforward method for the synthesis of many benzophenones, particularly when dealing with electron-rich or neutral aromatic systems.

  • The Grignard reaction followed by oxidation offers greater flexibility for the synthesis of unsymmetrical and sterically hindered benzophenones.

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, represent the state-of-the-art in terms of functional group tolerance and substrate scope, making them ideal for the synthesis of complex, highly functionalized benzophenone derivatives.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently access the substituted benzophenones required for their research and development endeavors.

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. Benchchem.
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Oxidation of diphenylmethanol to benzophenone. ChemEd X.
  • Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid. YouTube.
  • Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum.
  • Grignard Reaction. Web Pages.
  • How do you convert benzaldehyde to benzophenone in class 12 chemistry CBSE. Vedantu.
  • Friedel–Crafts Acyl
  • Friedel–Crafts reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Friedel-Crafts Acyl
  • Diphenylmethanol. Wikipedia.
  • The Heck reaction in the production of fine chemicals. Canadian Science Publishing.
  • Heck reaction. Wikipedia.
  • The Suzuki Reaction. Chem 115 Myers.

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A Comparative In Vitro Analysis of 4-Acetoxy-3',5'-dimethoxybenzophenone: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the thorough in vitro characterization of novel chemical entities is a cornerstone of preclinical development. This guide presents a comprehensive framework for the in vitro evaluation of 4-Acetoxy-3',5'-dimethoxybenzophenone, a promising scaffold with potential therapeutic applications. By employing a battery of well-established assays, we will objectively compare its bioactivity profile against relevant benchmarks, providing the necessary experimental data to guide further investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted biological potential of this benzophenone derivative.

Introduction: The Therapeutic Promise of Benzophenone Scaffolds

Benzophenones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The structural motif of this compound, with its acetoxy and methoxy substitutions, suggests a potential for nuanced interactions with biological targets. To elucidate this potential, a systematic in vitro evaluation is paramount. This guide will detail the experimental workflows for assessing its cytotoxicity, anti-inflammatory, and antioxidant activities, providing a comparative analysis against established compounds.

Comparative Benchmarking: Selecting the Right Comparators

To contextualize the activity of this compound, two well-characterized compounds have been selected as comparators:

  • Resveratrol: A naturally occurring polyphenol with well-documented antioxidant and anti-inflammatory properties.[3][4] Its broad-spectrum activity provides a valuable benchmark for general bioactivity.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a targeted anti-inflammatory agent.[5][6] This allows for a direct comparison of the target specificity of our test compound.

A Tiered Approach to In Vitro Evaluation

The in vitro testing cascade for this compound is designed to progress from broad cytotoxic screening to more specific mechanistic assays. This tiered approach ensures a comprehensive understanding of the compound's biological effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Bioactivity Profiling cluster_2 Tier 3: Mechanistic Insights Cytotoxicity Cytotoxicity Assessment (MTT Assay) AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Cytotoxicity->AntiInflammatory Proceed if non-toxic at relevant concentrations Antioxidant Antioxidant Assays (DPPH/ABTS) Cytotoxicity->Antioxidant NFkB NF-κB Signaling Pathway Analysis AntiInflammatory->NFkB Investigate upstream regulatory pathways

Caption: Tiered in vitro testing cascade for this compound.

Section 1: Cytotoxicity Assessment

A fundamental first step in drug discovery is to determine the potential toxicity of a novel compound.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Human colorectal adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound, Resveratrol, or Celecoxib (0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curves.

Comparative Cytotoxicity Data (Hypothetical)
CompoundHT-29 IC50 (µM)MCF-7 IC50 (µM)
This compound> 100> 100
Resveratrol85.272.5
Celecoxib65.858.3

Interpretation: The hypothetical data suggests that this compound exhibits low cytotoxicity against both HT-29 and MCF-7 cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further investigation.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and targeting inflammatory pathways is a major focus of drug development.[8] The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation.[9]

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This assay is based on the fluorometric detection of prostaglandin G2, an intermediate product generated by COX enzymes.[10]

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK399).[10]

  • Enzyme and Inhibitor Addition: In a 96-well plate, add COX assay buffer, diluted test compounds (this compound, Resveratrol, Celecoxib), and recombinant human COX-1 or COX-2 enzyme. Include a no-enzyme control and a known inhibitor control (SC-560 for COX-1, Celecoxib for COX-2).[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[11]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined relative to the enzyme control. IC50 values are calculated from the dose-response curves.

Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-LOX activity with linoleic acid as the substrate.[12]

  • Reagent Preparation: Prepare a Tris-HCl buffer (50 mM, pH 7.4) and a substrate solution of linoleic acid (140 µM) in the buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, mix the 15-LOX enzyme (final concentration 0.2 U/mL) with various concentrations of the test compounds or a positive control (e.g., Quercetin) and incubate for 5 minutes at 25°C.[12]

  • Reaction Initiation: Add the linoleic acid substrate to initiate the reaction and incubate for 20 minutes in the dark at 25°C.

  • Color Development: Add freshly prepared FOX reagent (sulfuric acid, xylenol orange, and iron (II) sulfate in methanol/water) to stop the reaction.

  • Absorbance Measurement: After 30 minutes of incubation at 25°C, measure the absorbance at 560 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Comparative Anti-inflammatory Data (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)
This compound45.212.825.6
Resveratrol30.515.118.9
Celecoxib98.60.8> 100

Interpretation: The hypothetical results suggest that this compound is a selective COX-2 inhibitor, similar to Resveratrol, but less potent than Celecoxib. Its moderate inhibition of 15-LOX suggests a broader anti-inflammatory profile.

Section 3: Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of a compound can be assessed by its ability to scavenge free radicals.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose.[14]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or a standard antioxidant (e.g., Ascorbic Acid) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[13]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Comparative Antioxidant Data (Hypothetical)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound35.828.4
Resveratrol15.212.9
Ascorbic Acid (Standard)8.76.5

Interpretation: The hypothetical data indicates that this compound possesses moderate antioxidant activity, though it is less potent than the natural antioxidant Resveratrol and the standard Ascorbic Acid.

Section 4: Mechanistic Insights into Anti-inflammatory Action

To delve deeper into the anti-inflammatory mechanism, we can investigate the effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[15][16]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->ProInflammatory Induces Transcription TestCompound 4-Acetoxy-3',5'- dimethoxybenzophenone TestCompound->IKK Inhibits

Caption: Hypothetical mechanism of action of this compound on the NF-κB signaling pathway.

Experimental Protocol: NF-κB Activation Assay (Reporter Gene Assay)
  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as a percentage of the stimulated control.

Hypothetical NF-κB Inhibition Data
CompoundNF-κB Luciferase Reporter IC50 (µM)
This compound18.5
Resveratrol10.2
Bay 11-7082 (Positive Control)1.5

Interpretation: The hypothetical data suggests that this compound can inhibit NF-κB activation, providing a potential mechanism for its observed anti-inflammatory effects.

Conclusion and Future Directions

This comprehensive in vitro comparison guide provides a foundational understanding of the biological activities of this compound. The hypothetical data presented herein suggests that this compound possesses a favorable safety profile, selective COX-2 inhibitory activity, moderate antioxidant capacity, and the ability to modulate the NF-κB signaling pathway. These findings position this compound as a promising lead compound for further development, particularly in the context of inflammatory diseases and conditions associated with oxidative stress.

Future studies should focus on validating these in vitro findings in more complex cell-based models and eventually in in vivo models of disease. Further structure-activity relationship (SAR) studies could also be undertaken to optimize the potency and selectivity of this promising benzophenone scaffold.

References

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  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

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  • Resveratrol Induces Apoptosis-Like Death and Prevents In Vitro and In Vivo Virulence of Entamoeba histolytica. Semantic Scholar. 2016-01-05. Available from: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Acetoxy-3',5'-dimethoxybenzophenone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds like 4-Acetoxy-3',5'-dimethoxybenzophenone, a robust analytical strategy is not merely a quality control checkpoint; it is an integral part of the compound's developmental narrative. This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment.

The Imperative of Purity: Understanding the Synthetic Landscape

The synthesis of this compound, like any multi-step organic synthesis, is susceptible to the introduction of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents. The presence of these impurities, even in trace amounts, can significantly alter the compound's pharmacological and toxicological profile. Therefore, an analytical method must not only quantify the main compound but also possess the sensitivity and specificity to detect and resolve these potential contaminants.

HPLC: The Gold Standard for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is renowned for its selectivity, precision, and accuracy in the quantitative analysis of drugs and their impurities.[1] For moderately polar compounds like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the strategy of choice.

Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[2][3][4] The separation is governed by hydrophobic interactions; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.[4][5] By meticulously optimizing the mobile phase composition, a high-resolution separation of the target compound from its closely related impurities can be achieved.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation Equilibration System Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Equilibration SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection SST->Injection If Pass Separation Chromatographic Separation & Detection Injection->Separation Integration Peak Integration Separation->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Field-Proven HPLC Protocol for this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the reliability of results, in line with ICH guidelines.[6][7][8]

1. Instrumentation and Consumables:

  • HPLC System: A quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it provides spectral data that can be used to assess peak purity.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. The C18 stationary phase provides the necessary hydrophobicity to retain the benzophenone derivative.[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

2. Chromatographic Conditions: The selection of these parameters is causal to achieving optimal separation.

  • Mobile Phase:

    • A: Ultrapure Water

    • B: Acetonitrile

    • Rationale: Acetonitrile is often preferred over methanol due to its lower UV cutoff and lower viscosity, leading to better efficiency and lower backpressure.[9]

  • Elution Mode: Gradient elution. A gradient is crucial for resolving impurities with different polarities and ensuring that any highly retained, non-polar impurities are eluted from the column in a reasonable time.

    • Example Gradient: Start at 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.

  • Detection Wavelength: 254 nm. Benzophenone derivatives typically have strong UV absorbance in this region. However, it is best practice to determine the absorbance maximum (λmax) of this compound by running a UV scan with the PDA detector to maximize sensitivity.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution.

4. System Suitability Testing (SST) - The Trustworthiness Pillar: Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step. A validation protocol should be established to define these criteria.[10]

  • Procedure: Make five replicate injections of the standard solution.

  • Acceptance Criteria (per ICH guidelines[7][11]):

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicates should be ≤ 2.0%.

    • Tailing Factor (T): Should be ≤ 2.0. This ensures the peak is symmetrical.

    • Theoretical Plates (N): Should be ≥ 2000. This indicates good column efficiency.

5. Data Analysis:

  • Inject the sample solution.

  • The purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques can provide complementary information.[12] The choice of method depends on the specific question being asked.[13]

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative Purity, Impurity ProfilingQualitative Monitoring, SpottingStructural Elucidation, Impurity Identification
Quantification Excellent (High Precision & Accuracy)Semi-quantitative at bestGood (with internal standard), but complex
Sensitivity High (µg/mL to ng/mL)Moderate (µg level)Low (requires mg level)
Resolution Very HighLow to ModerateNot a separation technique
Information Retention Time, UV Spectrum, QuantityRf Value, Number of spotsChemical Structure, Connectivity
Speed Moderate (15-30 min per sample)Fast (5-20 min per plate)Moderate to Slow (5 min to hours)
Cost/Complexity HighLowVery High

Decision Logic for Purity Assessment Technique

Decision_Tree Start Goal of Analysis? TLC Use Thin-Layer Chromatography (TLC) Start->TLC Quickly check reaction completion or presence of major impurities? HPLC Use High-Performance Liquid Chromatography (HPLC) Start->HPLC Accurately quantify purity and profile impurities for release or characterization? NMR_MS Use NMR and/or MS Start->NMR_MS Need to identify the structure of an unknown impurity? HPLC->NMR_MS Isolate impurity peak for structural ID

Caption: A decision-making framework for selecting the appropriate analytical technique.

In-Depth Comparison
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of reaction progress in the synthesis lab. It can quickly indicate the consumption of starting materials and the formation of the product. However, its low resolution and semi-quantitative nature make it unsuitable for the final, precise purity assessment required for drug development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.[14] It confirms the identity of the synthesized this compound and can identify major impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can be used for purity assessment but is often more complex to set up and less sensitive to trace impurities than a well-developed HPLC method.

  • Mass Spectrometry (MS): Often coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[12][15] While LC-MS is extremely powerful for impurity identification, UV-based HPLC is generally more robust and reproducible for routine quantitative purity analysis due to variations in ionization efficiency in MS.[16]

Conclusion

For the definitive purity assessment of synthesized this compound, a validated reverse-phase HPLC method is the most authoritative and trustworthy approach. It provides the necessary quantitative accuracy, precision, and sensitivity to ensure the compound meets the stringent quality standards required for research and drug development. While techniques like TLC and NMR are essential components of the analytical toolkit for reaction monitoring and structural confirmation, respectively, HPLC remains the gold standard for the final, critical determination of purity. This multi-faceted analytical approach ensures a comprehensive understanding of the synthesized compound, underpinning the scientific integrity of subsequent research.

References

  • Acta Chromatographica. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals. [Link]

  • Analytical Methods. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • National Institutes of Health (NIH). (n.d.). 4,4'-Dimethoxybenzophenone. PubChem. [Link]

  • Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. [Link]

Sources

A Researcher's Guide to the Spectral Cross-Referencing of 4-Acetoxy-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation: A Comparative Spectroscopic Approach

The primary objective of this guide is to equip researchers with the ability to confirm the successful synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone. The key transformation is the acetylation of the hydroxyl group in the precursor, 4-Hydroxy-3',5'-dimethoxybenzophenone. This chemical modification will induce distinct and predictable changes in the resulting ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Figure 1: Synthesis of this compound

Precursor 4-Hydroxy-3',5'-dimethoxybenzophenone Product This compound Precursor->Product Acetylation Reagent Acetic Anhydride / Pyridine M [M]⁺ This compound M_minus_42 [M-42]⁺ (Corresponds to precursor) M->M_minus_42 - CH₂CO

Caption: Expected fragmentation pathway showing the loss of ketene.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The sample height should be approximately 4-5 cm. [1]2. Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Acquire a broadband proton-decoupled ¹³C spectrum (requires a larger number of scans for adequate signal-to-noise).

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. [2] * Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

    • Apply one or two drops of the solution to the center of the salt plate.

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate. [2]2. Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Instrument Setup:

    • Set the GC oven temperature program to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) to ensure elution of the compound.

    • Set the MS to scan over a relevant mass range (e.g., 40-550 m/z).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated on the GC column and then enter the mass spectrometer.

    • The resulting data will provide a total ion chromatogram (TIC) and a mass spectrum for the eluting peak corresponding to the compound.

Figure 3: General Workflow for Compound Characterization

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film on Salt Plate Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Confirm Structure Verified Analysis_NMR->Confirm Analysis_IR->Confirm Analysis_MS->Confirm

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.